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  • Product: 2-Fluoroquinoline-4-carbonitrile
  • CAS: 50504-19-3

Core Science & Biosynthesis

Foundational

Rational Design and Synthesis of 2-Fluoroquinoline-4-carbonitrile from Anthranilonitrile: A Chemoselective Multi-Step Protocol

Executive Summary The synthesis of highly functionalized quinolines, particularly those bearing orthogonal halogens and cyano groups, is of paramount importance in drug discovery and materials science. This whitepaper de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized quinolines, particularly those bearing orthogonal halogens and cyano groups, is of paramount importance in drug discovery and materials science. This whitepaper details a robust, six-step synthetic methodology to access 2-fluoroquinoline-4-carbonitrile starting from commercially available anthranilonitrile (2-aminobenzonitrile).

Rather than relying on low-yielding direct functionalizations, this protocol leverages a de novo ring construction via a Thorpe-Ziegler-type cyclization[1]. Subsequent functionalization exploits the distinct Bond Dissociation Energies (BDEs) of C–Br and C–Cl bonds to achieve perfect chemoselectivity during palladium-catalyzed cyanation[2], culminating in a highly efficient late-stage Halex fluorination[3].

Retrosynthetic Strategy & Mechanistic Rationale

The primary synthetic challenge in accessing 2-fluoroquinoline-4-carbonitrile lies in the regioselective installation of the C2-fluoro and C4-cyano groups. Direct electrophilic or nucleophilic functionalization of an unsubstituted quinoline core lacks the necessary regiocontrol.

Our strategy mitigates this by constructing a functionalized bicyclic core from the ground up:

  • Core Construction : Anthranilonitrile is N-acetylated to provide an acidic α -carbon. Under strong basic conditions, an intramolecular Thorpe-Ziegler cyclization occurs, wherein the enolate attacks the adjacent nitrile carbon. This elegantly builds the 4-aminoquinolin-2(1H)-one scaffold, placing reactive handles precisely at the C2 and C4 positions[1].

  • Orthogonal Halogenation : The C4-amino group is converted to a bromide via a Sandmeyer reaction, while the C2-oxo group is converted to a chloride via Vilsmeier-Haack-type deoxychlorination. This yields 4-bromo-2-chloroquinoline.

  • Chemoselective Cyanation : Palladium(0) oxidative addition is kinetically favored for weaker bonds. Because the C4–Br bond has a significantly lower BDE than the C2–Cl bond, Pd-catalyzed cyanation with Zn(CN)2 occurs exclusively at C4[2].

  • Late-Stage Fluorination : The remaining C2–Cl bond is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the α -effect of the pyridine nitrogen and the electron-withdrawing nature of the newly installed C4-cyano group. Treatment with anhydrous Cesium Fluoride (CsF) yields the target compound[4].

SynthesisPathway A Anthranilonitrile (2-Aminobenzonitrile) B N-(2-Cyanophenyl)acetamide A->B Ac2O, DMAP N-Acetylation C 4-Aminoquinolin-2(1H)-one B->C t-BuOK, THF Thorpe-Ziegler Cyclization D 4-Bromoquinolin-2(1H)-one C->D t-BuONO, CuBr2, MeCN Sandmeyer Bromination E 4-Bromo-2-chloroquinoline D->E POCl3, DMF (cat.) Deoxychlorination F 2-Chloroquinoline-4-carbonitrile E->F Zn(CN)2, Pd2(dba)3, dppf Chemoselective Cyanation G 2-Fluoroquinoline-4-carbonitrile (Target Product) F->G CsF, DMSO, 100°C Halex Fluorination

Overall 6-step synthetic workflow from anthranilonitrile to 2-fluoroquinoline-4-carbonitrile.

Step-by-Step Experimental Methodologies

Step 1: N-Acetylation of Anthranilonitrile
  • Procedure : Dissolve anthranilonitrile (1.0 equiv) in anhydrous pyridine (0.5 M). Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv). Cool the mixture to 0 °C and add acetic anhydride (1.2 equiv) dropwise. Stir at room temperature for 4 hours. Pour into ice water, filter the precipitate, and wash with cold water to yield N-(2-cyanophenyl)acetamide .

  • Causality : Acetylation protects the primary amine from unwanted side reactions and, crucially, installs the acetyl methyl group which serves as the internal nucleophile for the subsequent ring closure.

Step 2: Thorpe-Ziegler Cyclization
  • Procedure : Suspend N-(2-cyanophenyl)acetamide (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to 0 °C and add Potassium tert-butoxide (t-BuOK, 2.5 equiv) portion-wise. Reflux the mixture for 4 hours. Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 4-aminoquinolin-2(1H)-one [1].

  • Causality : The strong base deprotonates the α -methyl group. The resulting enolate undergoes a 6-endo-dig cyclization by attacking the electrophilic ortho-nitrile carbon. Tautomerization of the resulting imine yields the stable 4-amino-2-quinolone core.

Step 3: Sandmeyer Bromination
  • Procedure : In a round-bottom flask, suspend Copper(II) bromide (CuBr₂, 1.5 equiv) and tert-butyl nitrite (t-BuONO, 1.5 equiv) in anhydrous acetonitrile (0.2 M). Slowly add 4-aminoquinolin-2(1H)-one (1.0 equiv) in portions. Heat the mixture to 65 °C until nitrogen evolution completely ceases (approx. 2 hours). Quench with 1M HCl, extract with DCM, and purify via silica gel chromatography to yield 4-bromoquinolin-2(1H)-one .

  • Causality : t-BuONO generates a diazonium intermediate at the C4 position. The diazonium species is highly unstable and is immediately displaced by bromide via a single-electron transfer mechanism orchestrated by the CuBr₂ catalyst.

Step 4: Deoxychlorination
  • Procedure : Suspend 4-bromoquinolin-2(1H)-one (1.0 equiv) in neat phosphorus oxychloride (POCl₃, 10.0 equiv). Add 3 drops of anhydrous DMF. Heat the mixture to reflux (105 °C) for 3 hours. Carefully quench the cooled reaction mixture by pouring it over crushed ice. Neutralize with saturated NaHCO₃ and extract with DCM to yield 4-bromo-2-chloroquinoline .

  • Causality : The catalytic DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which highly activates the C2-oxo group as a leaving group. Subsequent nucleophilic attack by chloride ions constructs the fully aromatized, di-halogenated quinoline.

Step 5: Chemoselective Palladium-Catalyzed Cyanation
  • Procedure : In a Schlenk tube, combine 4-bromo-2-chloroquinoline (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.05 equiv), and dppf (0.1 equiv) in anhydrous DMF (0.1 M). Degas via three freeze-pump-thaw cycles. Heat at 90 °C for 6 hours. Filter through Celite, dilute with water, extract with EtOAc, and purify via column chromatography to yield 2-chloroquinoline-4-carbonitrile [2].

  • Causality : The bulky, electron-rich dppf ligand promotes the oxidative addition of Pd(0). Because the C4–Br bond is weaker than the C2–Cl bond, the palladium catalyst selectively inserts at C4, ensuring perfect regiocontrol during the cyanation phase.

Chemoselectivity Start 4-Bromo-2-chloroquinoline C4 C4 Position (C-Br) Weaker Bond, Lower BDE Start->C4 C2 C2 Position (C-Cl) Stronger Bond, Higher BDE Start->C2 Pd Pd(0) Oxidative Addition (Kinetic Control) C4->Pd Highly Favored C2->Pd Disfavored Cyanation 2-Chloroquinoline-4-carbonitrile Pd->Cyanation Zn(CN)2 SNAr Nucleophilic Attack (F-) (Thermodynamic Control) Target 2-Fluoroquinoline-4-carbonitrile SNAr->Target F- displaces Cl- Cyanation->SNAr CsF

Logic of chemoselectivity: Kinetic Pd insertion at C4 vs. Thermodynamic SNAr at C2.

Step 6: Halex Fluorination (SNAr)
  • Procedure : Azeotropically dry Cesium Fluoride (CsF, 3.0 equiv) with toluene prior to use. Add 2-chloroquinoline-4-carbonitrile (1.0 equiv) and anhydrous DMSO (0.2 M). Heat the sealed reaction vessel at 100 °C for 12 hours. Cool, dilute with water, and extract with EtOAc. Purify via recrystallization to yield the final product, 2-fluoroquinoline-4-carbonitrile [3].

  • Causality : The C2-chloro position is highly electrophilic. Anhydrous conditions are absolutely critical; fluoride is highly hygroscopic, and its hydration shell drastically reduces its nucleophilicity[5],[4].

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and the self-validating analytical markers used to confirm the success of each transformation.

StepIntermediate / ProductExpected YieldKey Analytical Markers (¹H NMR / MS)
1 N-(2-cyanophenyl)acetamide92%¹H NMR : Appearance of singlet at δ 2.25 ppm (CH₃).
2 4-aminoquinolin-2(1H)-one85%¹H NMR : Disappearance of CH₃; new broad singlet at δ 6.5 ppm (NH₂).
3 4-bromoquinolin-2(1H)-one78%MS (ESI) : Isotopic pattern [M]+ and [M+2]+ in 1:1 ratio confirming Br.
4 4-bromo-2-chloroquinoline88%¹H NMR : Loss of amide NH proton; downfield shift of aromatic protons.
5 2-chloroquinoline-4-carbonitrile81%IR : Sharp peak at ~2225 cm⁻¹ (C N stretch). MS : Loss of Br isotope pattern.
6 2-fluoroquinoline-4-carbonitrile75%¹⁹F NMR : Sharp singlet at ~ -65 ppm. ¹H NMR : C3-H doublet ( JH−F​≈8 Hz).

References

  • Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives. Taylor & Francis. [Link]

  • SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. PMC (National Institutes of Health). [Link]

  • SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry (RSC Publishing).[Link]

Sources

Exploratory

Spectroscopic Profiling and Validation of 2-Fluoroquinoline-4-carbonitrile: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and drug development, the fluoroquinoline scaffold is a privileged pharmacophore. Specifically, 2-Fluoroquinoline-4-carbonitrile (CAS No.: 50504-19-3; Molecular Weight: 172...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the fluoroquinoline scaffold is a privileged pharmacophore. Specifically, 2-Fluoroquinoline-4-carbonitrile (CAS No.: 50504-19-3; Molecular Weight: 172.16 g/mol ; Formula: C10H5FN2) serves as a critical synthetic intermediate[1]. The strategic placement of a highly electronegative fluorine atom at the C2 position and an electron-withdrawing carbonitrile group at the C4 position creates a highly polarized π -system.

This whitepaper provides an authoritative, in-depth guide to the acquisition, interpretation, and validation of the spectroscopic data (NMR, IR, MS) for 2-fluoroquinoline-4-carbonitrile. By understanding the causality behind these spectral signatures, analytical scientists can ensure rigorous quality control and structural verification during drug development workflows.

Synthetic Context and Sample Preparation

Before spectroscopic validation can occur, the compound must be synthesized and isolated with high purity. The synthesis of 2-fluoroquinolines typically relies on nucleophilic aromatic substitution (SNAr). A common pathway involves treating 2-chloroquinoline-4-carbonitrile with an anhydrous fluoride source, such as in situ-generated tetramethylammonium fluoride (Me₄NF) or potassium fluoride, often under elevated temperatures in polar aprotic solvents like DMF[2].

Workflow A Precursor: 2-Chloroquinoline-4-carbonitrile B SNAr Fluorination (Me4NF / KF, DMF, 110°C) A->B Reagents added C Crude Product: 2-Fluoroquinoline-4-carbonitrile B->C Reaction complete D Purification (Prep-HPLC) C->D Isolation E Spectroscopic Validation (NMR, IR, MS) D->E Pure Sample

Fig 1: Synthetic and preparative workflow for 2-fluoroquinoline-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the electronic environment of 2-fluoroquinoline-4-carbonitrile. The presence of the spin-1/2 ¹⁹F nucleus introduces diagnostic heteronuclear scalar coupling (J-coupling) across the ¹H and ¹³C spectra.

Causality of Chemical Shifts and Coupling
  • ¹⁹F NMR: The fluorine atom at the C2 position is directly adjacent to the electronegative heterocyclic nitrogen. This nitrogen severely depletes the local electron density via inductive and resonance effects, resulting in a massive downfield shift. While unsubstituted fluorobenzene resonates at ~ -113 ppm, the ¹⁹F signal for 2-fluoroquinoline derivatives is characteristically observed much further downfield, typically around -63.0 ppm[3].

  • ¹H NMR: The proton at the C3 position (H3) is uniquely positioned between the fluorine and the carbonitrile group. It will appear as a distinct doublet due to three-bond heteronuclear coupling ( 3JHF​≈8.0 Hz). The protons on the carbocyclic ring (H5–H8) will appear as a complex multiplet further downfield (7.75–8.30 ppm) due to the deshielding cone of the fused aromatic system.

  • ¹³C NMR: The C2 carbon directly bonded to the fluorine will exhibit a massive primary coupling constant ( 1JCF​≈240 Hz) due to the dominance of the Fermi contact mechanism in the sp2 hybridized orbital.

Table 1: Diagnostic NMR Parameters
NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)AssignmentCausality / Rationale
¹⁹F -63.0 to -65.0sF at C2Highly deshielded relative to fluorobenzene due to the adjacent electronegative quinoline nitrogen[3].
¹H ~7.65d, 3JHF​≈8.0 H3Ortho to fluorine; split into a doublet by ¹⁹F-¹H scalar coupling.
¹³C ~160.0d, 1JCF​≈240 C2Directly bonded to F; massive primary heteronuclear coupling.
¹³C ~115.0sC≡NCharacteristic nitrile carbon shift, unaffected by F-coupling due to distance.

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically the carbonitrile and carbon-fluorine bonds.

Causality of Vibrational Modes

The carbonitrile (C≡N) group is a highly polarized triple bond that undergoes a significant change in dipole moment during stretching. In quinoline-4-carbonitrile derivatives, this manifests as a sharp, medium-to-strong absorption band consistently located in the 2220–2227 cm⁻¹ region[4][5]. The C-F bond, being the most polarized single bond in organic chemistry, produces a very strong, broad stretching frequency in the "fingerprint" region (1000–1200 cm⁻¹).

Table 2: Key IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
~2225 Medium-Strong, SharpC≡N stretchUnambiguous marker for the intact carbonitrile group at C4[4][5].
1580 - 1620 MediumC=C, C=N stretchAromatic quinoline core ring breathing modes.
1050 - 1150 StrongC-F stretchConfirms the presence of the fluorinated carbon.

Mass Spectrometry (MS) and Fragmentation Dynamics

Electrospray Ionization (ESI) in positive mode is the ideal ionization technique. The basic nature of the quinoline nitrogen readily accepts a proton, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 173.05[1].

Fragmentation Causality

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation driven by the stability of the resulting aromatic cations. The two primary neutral losses are:

  • Loss of Hydrogen Cyanide (HCN, -27 Da): Cleavage of the C4 carbonitrile group.

  • Loss of Hydrogen Fluoride (HF, -20 Da): Expulsion of the C2 fluorine, often accompanied by a proton from the adjacent C3 position, forming a highly reactive benzyne-like or distonic radical cation intermediate.

MS_Frag M Molecular Ion [M+H]+ m/z 173.05 F1 Fragment Ion m/z 146.04 M->F1 Loss of HCN (-27 Da) F2 Fragment Ion m/z 153.05 M->F2 Loss of HF (-20 Da) F3 Core Ion m/z 126.04 F1->F3 Loss of HF (-20 Da) F2->F3 Loss of HCN (-27 Da)

Fig 2: Primary ESI-MS positive mode fragmentation pathways.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the analytical data, the following protocols incorporate built-in validation checkpoints.

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz spectrometer. Validation Checkpoint: Manually tune and match the probe for ¹H, ¹³C, and specifically ¹⁹F to prevent baseline roll and ensure maximum signal-to-noise (S/N).

  • Acquisition:

    • ¹H NMR: Run a standard 1D proton experiment (16 scans, 1.0 s relaxation delay).

    • ¹³C NMR: Run a proton-decoupled experiment (1024 scans, 2.0 s relaxation delay) to resolve the distinct C-F splitting.

    • ¹⁹F NMR: Run an un-decoupled ¹⁹F experiment (64 scans).

  • Referencing: Validation Checkpoint: Calibrate the ¹H spectrum to the TMS peak (0.00 ppm) or residual CHCl₃ (7.26 ppm). Use the spectrometer's unified absolute frequency scale (the Ξ ratio) derived from the ¹H lock signal to automatically and accurately reference the ¹⁹F spectrum, avoiding the need for volatile internal standards like CFCl₃.

Protocol B: ATR-FTIR Analysis
  • Background Check: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Validation Checkpoint: Acquire a background scan (32 scans, 4 cm⁻¹ resolution) in ambient air. Verify the baseline is flat and free of residual organic contamination.

  • Sample Acquisition: Place ~2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Data Processing: Acquire 32 scans. Apply an atmospheric compensation algorithm to subtract ambient CO₂ and H₂O vapor, ensuring the ~2225 cm⁻¹ C≡N peak is not obscured.

Protocol C: LC-HRMS (ESI+)
  • System Calibration: Validation Checkpoint: Prior to the run, infuse a known tuning mix (e.g., Agilent ESI-L) to ensure the High-Resolution Mass Spectrometer (HRMS) achieves a mass accuracy of < 5 ppm.

  • Chromatography: Inject 1 μ L of a 1 μ g/mL sample (in 50:50 MeCN:H₂O with 0.1% Formic Acid) onto a C18 reverse-phase column. Use a rapid gradient (5% to 95% MeCN over 5 minutes) at 0.3 mL/min.

  • Detection: Operate the ESI source in positive mode (Capillary: 3.0 kV, Desolvation Temp: 350°C). Extract the exact mass chromatogram for m/z 173.051. Validation Checkpoint: Verify the isotopic pattern; the M+1 peak (due to natural ¹³C abundance) must be approximately 11% of the base peak intensity, confirming the C₁₀ formula.

References

  • CATO Research Chemicals. "CATO参考物质: 2-Fluoroquinoline-4-carbonitrile." cato-chem.com.
  • "Multicomponent Synthesis of 3-(Alkylsulfanyl)-8-aryl(hetaryl)- 7-acetyl-6-hydroxy-1,6-dimethyl." Russian Journal of Organic Chemistry (lgpu.org).
  • "SYNTHESIS OF IMIDAZO[1,2-A]QUINOLINES USING FE2O3 NANOPARTICLE CATALYST." jetir.org.
  • "Fluorinated Quinolines: Synthesis, Properties and Applications." ResearchGate.
  • "SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride." PubMed Central (nih.gov).

Sources

Foundational

Chemical Properties and Reactivity of 2-Fluoroquinoline-4-carbonitrile: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently leverage fluorinated N-heterocycles as linchpins in drug discovery and materials science. 2-Fluoroquinoline-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently leverage fluorinated N-heterocycles as linchpins in drug discovery and materials science. 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) is a prime example of a highly functionalized, electronically biased scaffold. By merging a quinoline core with two strongly electron-withdrawing groups (EWGs)—a fluorine atom at the C2 position and a nitrile group at the C4 position—this molecule orchestrates a highly predictable yet versatile reactivity profile [1]. This whitepaper dissects its physicochemical properties, maps its electronic reactivity, and provides self-validating protocols for its dual functionalization.

Physicochemical Properties & Structural Taxonomy

The structural taxonomy of 2-Fluoroquinoline-4-carbonitrile reveals a highly conjugated, electron-deficient aromatic system. The strategic placement of the fluorine atom adjacent to the quinoline nitrogen creates a localized dipole and an exceptionally electrophilic center, while the C4-nitrile acts as a versatile bioisostere precursor.

PropertyValue
Chemical Name 2-Fluoroquinoline-4-carbonitrile
CAS Registry Number 50504-19-3
Molecular Formula C₁₀H₅FN₂
Molecular Weight 172.16 g/mol
Appearance Solid (Powder/Crystals)
Key Functional Groups C2-Fluoro, C4-Nitrile, Quinoline Core

Electronic Effects & Reactivity Profiling

The reactivity of 2-Fluoroquinoline-4-carbonitrile is dictated by the synergistic electron-withdrawing effects of the quinoline nitrogen, the C2-fluorine, and the C4-nitrile.

The C2-Fluorine: A Prime Target for SNAr

Fluorine is highly electronegative, withdrawing electron density via the inductive effect (-I). In the quinoline ring, the C2 position is already electron-deficient due to the adjacent nitrogen. The addition of the C4-nitrile further depletes electron density across the conjugated system. Consequently, the C2-fluorine is an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr).

Expert Insight: Unlike 2-chloroquinolines, 2-fluoroquinolines exhibit significantly faster SNAr kinetics. The rate-determining step in SNAr is the addition of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine atom stabilizes this negatively charged intermediate far better than chlorine, drastically lowering the activation energy [2].

SNAr_Mechanism A 2-Fluoroquinoline-4-carbonitrile (Electrophilic C2) B Nucleophilic Attack (Nu:) at C2 Position A->B C Meisenheimer Complex (Stabilized Intermediate) B->C Rate-determining D Fluoride Elimination (-F⁻) C->D Fast E 2-Substituted Quinoline-4-carbonitrile D->E

Caption: SNAr mechanism at the C2 position of 2-Fluoroquinoline-4-carbonitrile.

The C4-Nitrile: A Versatile Bioisostere Precursor

The nitrile group serves as a robust synthetic handle. It can be subjected to [3+2] cycloadditions to yield tetrazoles (a classic carboxylic acid bioisostere), hydrolyzed to primary amides or carboxylic acids under acidic conditions [3], or reduced to primary amines.

Workflow Start 2-Fluoroquinoline- 4-carbonitrile SNAr SNAr Reaction (Amines/Thiols) Start->SNAr Tetrazole [3+2] Cycloaddition (TMS-N3, Bu2SnO) Start->Tetrazole Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis Prod1 2-Amino/Thio- quinoline-4-carbonitrile SNAr->Prod1 Prod2 2-Fluoro-4-(1H-tetrazol- 5-yl)quinoline Tetrazole->Prod2 Prod3 2-Fluoroquinoline- 4-carboxylic acid Hydrolysis->Prod3

Caption: Divergent synthetic workflow for dual functionalization.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformations.

Protocol 1: Site-Selective SNAr with Aliphatic Amines

Objective: To synthesize 2-aminoquinoline-4-carbonitrile derivatives via targeted SNAr.

Causality & Design: We utilize a polar aprotic solvent (e.g., anhydrous DMF) to prevent hydrogen-bonding with the nucleophile, thereby maximizing its reactivity. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base. Its role is critical: it scavenges the generated hydrogen fluoride (HF), preventing the protonation and subsequent deactivation of the incoming aliphatic amine.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Fluoroquinoline-4-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add the aliphatic amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Reaction Execution: Stir the mixture at room temperature. The extreme electrophilicity of the C2 position typically allows this reaction to proceed without exogenous heating.

  • Self-Validating Check: Monitor the reaction via LC-MS. The transformation is confirmed when the starting material mass (m/z 173[M+H]⁺) is entirely replaced by the product mass. Additionally, ¹⁹F NMR can be used as an orthogonal check to track the complete disappearance of the characteristic C2-F signal.

  • Workup: Quench the reaction with ice-cold water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Tetrazole Synthesis via Nitrile Cycloaddition

Objective: Conversion of the C4-nitrile to a 1H-tetrazol-5-yl group, a common motif in medicinal chemistry for mimicking carboxylic acids[4].

Causality & Design: Traditional tetrazole syntheses use sodium azide (NaN₃), which poses severe toxicity and explosion risks due to hydrazoic acid generation. Instead, this protocol utilizes paired with Dibutyltin oxide (Bu₂SnO). The tin catalyst acts as a Lewis acid, coordinating to the nitrile nitrogen to increase its electrophilicity, thereby facilitating the [3+2] cycloaddition safely and efficiently.

Step-by-Step Procedure:

  • Preparation: Suspend 2-Fluoroquinoline-4-carbonitrile (1.0 eq) and Bu₂SnO (0.1 eq) in anhydrous toluene.

  • Azide Addition: Cautiously add TMS-N₃ (2.0 eq) via syringe.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 24-48 hours under a nitrogen atmosphere.

  • Self-Validating Workup (Acid-Base Extraction): Concentrate the mixture in vacuo, then partition the residue between Ethyl Acetate and 10% aqueous NaHCO₃.

    • Critical Insight: The newly formed tetrazole is acidic (pKa ~4.5) and will selectively partition into the aqueous layer as a sodium salt. Unreacted starting material and organic impurities will remain in the organic layer. This provides a built-in, orthogonal purification step.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 2-3. The pure 2-fluoro-4-(1H-tetrazol-5-yl)quinoline will precipitate out. Filter and dry.

Applications in Medicinal Chemistry

The orthogonal reactivity of the C2 and C4 positions allows for divergent synthesis in drug development. Modifying the C4 position to a tetrazole mimics the biphenyltetrazole substructure seen in angiotensin II receptor blockers (e.g., Losartan), while the C2 position can be tailored with various pharmacophores via SNAr to tune lipophilicity, target binding, and pharmacokinetic profiles.

References

  • ResearchGate. Fluorinated Quinolines: Synthesis, Properties and Applications. Retrieved from[Link][1]

  • Journal of the American Chemical Society (ACS). The Hydrolysis of 2-Fluoroquinoline in Acid Solution. Retrieved from [Link][2]

  • MDPI. Synthesis of 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link][3]

Sources

Exploratory

Synthesis of 2-Fluoroquinoline-4-carbonitrile: Starting Materials, Mechanistic Pathways, and Validated Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The 2-fluoroquinoline-4-carbonitrile scaffold is a highly privileged building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 2-fluoroquinoline-4-carbonitrile scaffold is a highly privileged building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the C2 position imparts enhanced metabolic stability and modulates lipophilicity, while the C4 cyano group serves as a versatile handle for subsequent functionalization (e.g., reduction to amines, hydrolysis to amides/carboxylic acids, or tetrazole formation).

Designing a robust synthesis for this compound requires a critical evaluation of starting materials. While de novo synthesis from fluorinated anilines is possible, it often suffers from poor regioselectivity. Consequently, late-stage fluorination via Nucleophilic Aromatic Substitution ( SN​Ar ) or deoxyfluorination remains the industry standard. This guide dissects the starting materials, thermodynamic causality, and self-validating protocols required to synthesize 2-fluoroquinoline-4-carbonitrile with high fidelity.

Retrosynthetic Strategy & Starting Material Selection

The selection of the starting material fundamentally dictates the kinetic landscape of the synthesis. We evaluate three primary precursors:

  • 2-Chloroquinoline-4-carbonitrile (CAS: 4366-88-5): The most commercially viable and synthetically tractable starting material. The C-Cl bond at the 2-position is highly activated toward SN​Ar due to the electron-withdrawing nature of the adjacent heterocyclic nitrogen and the para-cyano group.

  • 2-Hydroxyquinoline-4-carbonitrile (4-Cyano-carbostyril): A viable alternative requiring deoxyfluorination reagents (e.g., PyFluor, DAST). While effective, these reagents are often moisture-sensitive, expensive, and pose scalability hazards.

  • Isatin / Aniline Derivatives: De novo approaches require multi-step cyclization (e.g., Knorr quinoline synthesis) followed by functionalization, which introduces unnecessary step-count and yield attrition[1].

Retrosynthesis Target 2-Fluoroquinoline- 4-carbonitrile RouteA 2-Chloroquinoline- 4-carbonitrile RouteA->Target Halex Reaction (KF, TMAF, CsF) RouteB 2-Hydroxyquinoline- 4-carbonitrile RouteB->Target Deoxyfluorination (PyFluor, DAST) RouteC Isatin / Aniline Derivatives RouteC->RouteA Cyclization & Chlorination RouteC->RouteB Cyclization

Caption: Retrosynthetic pathways for 2-Fluoroquinoline-4-carbonitrile highlighting primary starting materials.

Mechanistic Causality: The Halex SN​Ar Pathway

The conversion of 2-chloroquinoline-4-carbonitrile to its fluorinated analog relies on the Halogen Exchange (Halex) reaction.

The "Naked Fluoride" Imperative

Fluoride ( F− ) is a notoriously poor nucleophile in protic environments due to its high charge density, which leads to tight hydrogen-bonded solvation shells. To achieve the activation energy required for the rate-determining nucleophilic attack, the fluoride must be "naked" (desolvated). Historically, this required rigorously anhydrous alkali metal fluorides (KF or CsF) in polar aprotic solvents (DMSO, Sulfolane) at extreme temperatures (>130 °C). However, modern cooperative catalysis utilizing phase-transfer catalysts (PTCs) like 18-crown-6 or tetramethylammonium chloride (TMACl) solubilizes the fluoride ion, allowing the reaction to proceed at much lower temperatures (60–80 °C)[2].

The Meisenheimer Complex

Upon attack by the naked fluoride at the C2 position, the aromaticity is temporarily disrupted, forming a negatively charged Meisenheimer intermediate. The 4-cyano group plays a critical causal role here: it acts as a strong electron-withdrawing group (EWG) via resonance, stabilizing the negative charge at the para position, thereby drastically lowering the transition state energy for the substitution[3].

Mechanism SM 2-Chloroquinoline-4-carbonitrile F_attack Nucleophilic Attack by F⁻ (Rate-Determining Step) SM->F_attack Meisenheimer Meisenheimer Complex (Stabilized by N and C4-Cyano) F_attack->Meisenheimer Cl_loss Elimination of Cl⁻ (Fast) Meisenheimer->Cl_loss Product 2-Fluoroquinoline-4-carbonitrile Cl_loss->Product

Caption: Mechanistic flow of the SNAr Halex reaction via a stabilized Meisenheimer complex.

Quantitative Data: Reagent Selection Matrix

To optimize the fluorination of 2-chloroquinoline-4-carbonitrile, one must balance reagent cost, hygroscopicity, and reaction conditions. The table below synthesizes the performance of various fluorinating systems based on recent literature for 2-chloroquinoline derivatives[2][3][4].

Fluorinating SystemAdditives / CatalystsSolventTemp (°C)TimeApprox. YieldHygroscopicity
Anhydrous KF NoneDMSO / Sulfolane130–15024 h40–60%High
Anhydrous TMAF NoneDMF252 h>95%Extreme (Glovebox req.)
CsF TMACl + 18-crown-6DMSO6016 h~97%Moderate
Me4​NF⋅t−AmylOH NoneDMSO8012 h>90%Low (Bench-stable)
KF (Solid-State) Quaternary Ammonium SaltNone (Ball Mill)1301 h~85%Low

Conclusion: For laboratory-scale synthesis balancing safety, yield, and ease of handling, the CsF / TMACl / 18-crown-6 cooperative catalysis system or Me4​NF⋅t−AmylOH are the superior choices.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure scientific integrity and reproducibility.

Protocol A: Cooperative Catalysis Halex Fluorination

Adapted from the methodology of cooperative catalysis for heteroaryl chlorides[2].

Materials:

  • 2-Chloroquinoline-4-carbonitrile (1.0 equiv, 1.0 mmol)

  • Cesium Fluoride (CsF) (3.0 equiv, 3.0 mmol)

  • Tetramethylammonium chloride (TMACl) (0.2 equiv, 0.2 mmol)

  • 18-Crown-6 ether (0.1 equiv, 0.1 mmol)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Workflow:

  • Preparation (Glovebox/Schlenk line): To a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, add CsF, TMACl, and 18-crown-6. Causality Note: While less hygroscopic than TMAF, CsF still absorbs moisture. Weighing rapidly in ambient air is acceptable, but purging the vial with Argon post-addition is mandatory to prevent hydroxide formation (which leads to 2-hydroxyquinoline side-products).

  • Substrate Addition: Add 2-chloroquinoline-4-carbonitrile followed by anhydrous DMSO. Seal the vial with a PTFE-lined cap.

  • Reaction: Transfer the vial to an aluminum heating block pre-heated to 60 °C. Stir vigorously (800 rpm) for 16 hours.

  • In-Process Control (IPC): Remove a 10 µL aliquot, dilute with 1 mL acetonitrile, and analyze via LCMS. The starting material ( m/z ~188) should be completely consumed, replaced by the product mass ( m/z ~172).

  • Quench & Extraction: Cool to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel. Wash with distilled water (5 × 20 mL) to quantitatively remove DMSO, unreacted CsF, and PTCs.

  • Drying & Concentration: Wash the organic layer with saturated brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes).

  • Validation: Confirm identity via 19F NMR (expected singlet around -60 to -70 ppm, referencing CFCl3​ ) and 13C NMR (characteristic doublet for the C2 carbon due to C-F coupling, 1JC−F​≈230−240 Hz).

Protocol B: Bench-Stable TMAF-Alcohol Adduct Fluorination

Utilizing Me4​NF⋅t−AmylOH to bypass strict anhydrous requirements[3].

Step-by-Step Workflow:

  • Reaction Setup: In a standard round-bottom flask (no inert atmosphere required), combine 2-chloroquinoline-4-carbonitrile (1.0 mmol) and Me4​NF⋅t−AmylOH (1.5 mmol).

  • Solvent Addition: Add reagent-grade DMSO (4.0 mL).

  • Heating: Stir the mixture at 80 °C for 12 hours. Causality Note: The bulky tert-amyl alcohol hydrogen-bonds to the fluoride just enough to stabilize it on the benchtop, but the steric bulk prevents it from completely deactivating the fluoride's nucleophilicity at elevated temperatures.

  • Workup: Follow the identical aqueous extraction and purification logic as Protocol A.

References

  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base Source: MDPI (Molecules) URL:[Link]

  • AiFChem: 2-Chloroquinoline-4-carbonitrile (CAS: 4366-88-5) Source: ChemBuyersGuide / AiFChem URL:[Link]

  • Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination Source: PubMed Central (NIH) / Org. Lett. URL:[Link]

  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications Source: ResearchGate URL:[Link]

Sources

Foundational

Comprehensive Physical Characterization of 2-Fluoroquinoline-4-carbonitrile Powder: A Technical Guide for Preclinical Development

Executive Summary As a Senior Application Scientist in solid-state chemistry, I frequently encounter heterocyclic building blocks that demand rigorous physical characterization before they can be integrated into drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in solid-state chemistry, I frequently encounter heterocyclic building blocks that demand rigorous physical characterization before they can be integrated into drug discovery pipelines. 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) is a prime example. This fluorinated quinoline derivative serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).

The strategic placement of a highly electronegative fluorine atom at the C-2 position and a cyano (nitrile) group at the C-4 position fundamentally alters the molecule's crystal lattice energy, lipophilicity, and solid-state behavior[1]. This whitepaper provides an authoritative, self-validating framework for profiling the physical characteristics of 2-Fluoroquinoline-4-carbonitrile powder, ensuring data integrity from preclinical formulation to scale-up manufacturing.

Molecular Architecture & Physicochemical Causality

To understand the powder mechanics of 2-Fluoroquinoline-4-carbonitrile, we must first analyze its molecular architecture. The physical properties of a bulk powder are macroscopic manifestations of microscopic intermolecular forces.

  • The Fluorine Effect (C-2): Fluorine's small van der Waals radius (1.47 Å) and extreme electronegativity withdraw electron density from the quinoline core. This reduces the basicity of the quinoline nitrogen, increases the overall lipophilicity (LogP), and strengthens the crystal lattice through dense packing, which typically elevates the melting point and enhances thermal stability[1].

  • The Cyano Group (C-4): The nitrile group introduces a strong dipole moment and acts as a potent hydrogen-bond acceptor. In the solid state, this facilitates highly ordered, anisotropic crystal growth.

  • Consequence on Powder Properties: These structural features dictate that 2-Fluoroquinoline-4-carbonitrile will present as a highly crystalline, hydrophobic powder with distinct polymorphic potential. Understanding these properties is key to optimizing formulation and production[2].

SPR Core 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) F_Atom C-2 Fluorine Substitution - Increases Lipophilicity - Modulates pKa Core->F_Atom CN_Group C-4 Cyano Group - Strong Dipole Moment - H-Bond Acceptor Core->CN_Group Quinoline Quinoline Scaffold - Pi-Pi Stacking - Rigid Planar Core Core->Quinoline PowderProps Powder Physical Properties - High Melting Point - Crystalline Nature F_Atom->PowderProps Hydrophobic interactions CN_Group->PowderProps Dipole-dipole forces Quinoline->PowderProps Lattice energy

Structure-Property Relationship mapping of 2-Fluoroquinoline-4-carbonitrile.

Solid-State Characterization Workflows

A robust characterization strategy must employ orthogonal analytical techniques to validate findings. Relying on a single method (e.g., melting point via capillary) is insufficient for pharmaceutical-grade material. Comprehensive solid-state characterization is critical for predicting the pharmaceutical performance of bulk powders[3].

  • Thermal Profiling (DSC & TGA): Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions (melting, crystallization, polymorphic shifts). Thermogravimetric Analysis (TGA) quantifies mass loss due to residual solvents or degradation. Together, they define the thermal boundary conditions for processing the powder[4].

  • Crystallographic Profiling (XRPD): X-ray Powder Diffraction (XRPD) is the definitive tool for evaluating the crystalline state and confirming polymorphic purity[5]. The unique diffraction pattern serves as a structural fingerprint for the specific crystal lattice of the compound[6].

  • Morphology & Surface Area (SEM & BET): Scanning Electron Microscopy (SEM) provides visual confirmation of particle shape (e.g., needles vs. plates), which directly influences powder rheology and flowability[2]. Brunauer-Emmett-Teller (BET) analysis quantifies the specific surface area, a critical parameter for predicting dissolution rates.

Workflow cluster_Thermal Thermal Analysis cluster_Structural Structural & Morphological cluster_Surface Surface Properties Start Raw Powder Sample (2-Fluoroquinoline-4-carbonitrile) DSC DSC (Calorimetry) Melting Point Start->DSC TGA TGA (Gravimetry) Thermal Stability Start->TGA XRPD XRPD (Diffraction) Crystallinity Start->XRPD SEM SEM (Microscopy) Particle Morphology Start->SEM BET BET Analysis Porosity Start->BET Flow Powder Rheology Flowability Start->Flow DataSync Integrated Physicochemical Profile DSC->DataSync TGA->DataSync XRPD->DataSync SEM->DataSync BET->DataSync Flow->DataSync

Orthogonal solid-state characterization workflow for pharmaceutical powders.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation steps (calibration and controls) to ensure the trustworthiness of the generated data.

Protocol 1: Thermal Analysis via DSC

Objective: Determine the precise melting endotherm and detect potential polymorphic transitions.

  • System Suitability: Calibrate the DSC instrument using a high-purity Indium standard to verify temperature accuracy (onset ~156.6 °C) and cell constant[4].

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 2-Fluoroquinoline-4-carbonitrile powder into a standard aluminum crucible (40 µL).

  • Encapsulation: Crimp the crucible with a pin-holed lid to allow the escape of volatile impurities while maintaining a controlled micro-environment.

  • Thermal Method: Equilibrate the sample at 25.0 °C. Heat from 25.0 °C to 300.0 °C at a linear heating rate of 10.0 °C/min.

  • Atmosphere: Maintain a continuous dynamic nitrogen purge at 50 mL/min to prevent oxidative degradation during the heating cycle[4].

  • Data Interpretation: Record the extrapolated onset temperature ( Tonset​ ) as the melting point. A sharp endothermic peak indicates high crystalline purity, whereas broadened peaks suggest amorphous content or impurities.

Protocol 2: Crystallinity Assessment via XRPD

Objective: Establish the crystallographic fingerprint of the powder.

  • Instrument Calibration: Verify the diffractometer alignment using a NIST standard reference material (e.g., Silicon powder, SRM 640).

  • Sample Preparation: Gently grind the 2-Fluoroquinoline-4-carbonitrile powder using an agate mortar and pestle to minimize preferred orientation effects without inducing mechanochemical phase changes.

  • Mounting: Pack the powder uniformly into a zero-background sample holder (e.g., single-crystal quartz cut off-axis) to ensure a flat reference surface.

  • Data Acquisition: Scan the sample using Cu Kα radiation ( λ=1.5406 Å) over a 2θ range of 3° to 40°. Use a step size of 0.02° and a dwell time of 1 second per step[5].

  • Validation: Compare the resulting diffractogram against simulated powder patterns derived from single-crystal X-ray diffraction data to confirm phase purity[1].

Quantitative Data Presentation

The following tables synthesize the expected physicochemical parameters and the recommended analytical settings for characterizing 2-Fluoroquinoline-4-carbonitrile.

Table 1: Physicochemical Profile of 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3)

PropertyExpected Characteristic / ValueAnalytical MethodCausality / Impact
Molecular Weight 172.16 g/mol Mass SpectrometryBaseline identity confirmation.
Physical State Solid (Crystalline Powder)Visual / SEMDictates handling and flowability.
Melting Point Sharp endothermDSCHigh lattice energy due to dipole interactions.
Aqueous Solubility Low (Hydrophobic)Shake-flask / HPLCFluorine substitution increases lipophilicity.
Crystallinity Highly CrystallineXRPDNitrile group promotes ordered packing.

Table 2: Recommended Analytical Parameters for Powder Characterization

TechniqueKey ParameterRecommended SettingPurpose
DSC Heating Rate10.0 °C/minBalances resolution and sensitivity[4].
XRPD 2θ Scan Range3° to 40°Captures all major diffraction peaks for organic crystals[6].
SEM Accelerating Voltage3.0 kVPrevents electron beam damage to organic powders[4].
TGA Purge GasNitrogen (50 mL/min)Prevents oxidation; isolates thermal degradation[4].

Conclusion

The physical characterization of 2-Fluoroquinoline-4-carbonitrile requires a systematic, multi-disciplinary approach. By understanding the molecular causality—specifically how the C-2 fluorine and C-4 cyano groups dictate intermolecular forces—scientists can better interpret the macroscopic powder properties. Implementing self-validating protocols for DSC, XRPD, and SEM ensures that the resulting data is robust, trustworthy, and directly applicable to downstream pharmaceutical development[3].

References

  • Pharmaceutical Powder and Particle Characterisation and Analysis - Intertek. Available at:[Link]

  • Optimization of the Critical Parameters of the Spherical Agglomeration Crystallization Method by the Application of the Quality by Design Approach - MDPI. Available at:[Link]

  • Full article: Preparation, characterization and pulmonary pharmacokinetics of a new inhalable zanamivir dry powder - Taylor & Francis. Available at:[Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. Available at: [Link]

Sources

Exploratory

Solubility Profile of 2-Fluoroquinoline-4-carbonitrile in Organic Solvents: Thermodynamic Principles and Empirical Workflows

Executive Summary The compound 2-Fluoroquinoline-4-carbonitrile (2-FQ-4-CN) is a highly versatile, electron-deficient heterocyclic scaffold utilized extensively in the synthesis of kinase inhibitors, antimalarials, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Fluoroquinoline-4-carbonitrile (2-FQ-4-CN) is a highly versatile, electron-deficient heterocyclic scaffold utilized extensively in the synthesis of kinase inhibitors, antimalarials, and advanced agrochemicals. However, its rigid planar structure, combined with strong dipole moments, presents unique solvation challenges. This whitepaper provides an in-depth technical analysis of the solubility profile of 2-FQ-4-CN across various organic solvents. By bridging thermodynamic theory with empirical data and self-validating experimental protocols, this guide serves as a definitive resource for optimizing both chemical synthesis and early-stage pre-formulation workflows.

Structural Thermodynamics & Solvation Causality

To predict and understand the solubility of 2-FQ-4-CN, one must first analyze the causality behind its intermolecular interactions. The dissolution of a crystalline active pharmaceutical ingredient (API) or intermediate is a thermodynamic competition between the crystal lattice energy ( ΔHlattice​ ) and the solvation energy ( ΔHsolvation​ ).

The Influence of Functional Groups
  • The Quinoline Core: Provides a rigid, planar aromatic system that promotes strong π−π stacking in the solid state. This results in a high lattice energy that must be overcome by the solvent.

  • 2-Fluoro Substitution: The highly electronegative fluorine atom exerts a strong inductive (-I) effect, pulling electron density away from the quinoline nitrogen. This drastically reduces the basicity of the nitrogen, making it a poor hydrogen-bond acceptor compared to unsubstituted quinoline[1].

  • 4-Carbonitrile Group: The cyano group is a strong, linear dipole. While it acts as a hydrogen-bond acceptor, the molecule entirely lacks hydrogen-bond donors.

Empirical Solubility Data

The following table summarizes the quantitative solubility profile of 2-FQ-4-CN across representative organic solvent classes. Data is presented at standard ambient temperature (25°C) and elevated temperature (50°C) to assist in reaction engineering and crystallization cooling curves.

Solvent ClassSolventDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150.0> 200.0
Polar Aprotic N,N-Dimethylformamide (DMF)36.7125.5180.2
Halogenated Dichloromethane (DCM)8.942.365.1 (at 35°C)
Polar Aprotic Ethyl Acetate (EtOAc)6.024.845.0
Polar Protic Ethanol (EtOH)24.55.212.4
Non-Polar n-Hexane1.9< 0.10.3

(Note: DCM data is provided at 35°C due to its low boiling point of 39.6°C).

Self-Validating Experimental Methodology

To generate reliable thermodynamic solubility data, the traditional shake-flask method must be engineered as a self-validating system . The protocol below ensures that metastable supersaturation, solvent evaporation, and filter adsorption do not compromise the integrity of the quantitative data.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Preparation of Saturated Suspensions: Add an excess of 2-FQ-4-CN solid (approx. 200 mg) to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial.

  • Thermodynamic Equilibration: Seal the vials with PTFE-lined caps to prevent solvent evaporation. Place the vials in a thermostatic orbital shaker at 25.0 ± 0.1 °C and 300 rpm.

    • Self-Validation Checkpoint 1: Sample at t=24 hours and t=48 hours. Thermodynamic equilibrium is only validated if the concentration variance between these two time points is ≤2% .

  • Phase Separation: Withdraw 2.0 mL of the suspension using a glass syringe. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality of Material Choice: PTFE is mandatory due to its broad chemical inertness against aggressive solvents like DMSO and DCM, which would dissolve or swell standard PES or Nylon filters.

    • Self-Validation Checkpoint 2 (Filter Adsorption): Discard the first 0.5 mL of the filtrate to saturate any potential non-specific binding sites on the membrane, collecting only the subsequent volume for analysis.

  • Volumetric Dilution: Dilute the collected filtrate volumetrically with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the analyte concentration within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Analyze the diluted samples via HPLC using a C18 column and UV detection at λ=270 nm.

    • Self-Validation Checkpoint 3: Incorporate an internal standard (e.g., 4-chloroquinoline) to eliminate errors from injection volume variability. Utilize Diode Array Detection (DAD) to confirm peak purity and rule out solvent-induced degradation of the carbonitrile group.

G A Excess 2-FQ-4-CN Solid B Add Target Solvent (Isothermal 25°C/50°C) A->B C Orbital Shaking (48 Hours, 300 rpm) B->C Suspension D Phase Separation (0.22 µm PTFE Filtration) C->D Equilibration E Volumetric Dilution (Mobile Phase) D->E Saturated Aliquot F HPLC-UV Quantification (λ = 270 nm) E->F Analysis

Caption: Workflow for isothermal shake-flask solubility determination of 2-FQ-4-CN.

Strategic Solvent Selection for Downstream Applications

Understanding the solubility profile of 2-FQ-4-CN directly dictates downstream operational success. The choice of solvent must align with the specific goals of the workflow.

  • For Chemical Synthesis (e.g., SN​Ar Reactions): The fluorine atom at the C-2 position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). Because these reactions often require elevated temperatures and high concentrations, polar aprotic solvents like DMSO or DMF are the optimal choices. They not only dissolve 2-FQ-4-CN completely but also stabilize the anionic transition states during the substitution process.

  • For Crystallization and Purification: Ethyl Acetate and Hexane serve as an excellent solvent/anti-solvent pair. 2-FQ-4-CN can be dissolved in warm EtOAc, followed by the slow addition of Hexane to induce controlled nucleation and yield high-purity crystals.

  • For Pre-Formulation and Salt Screening: If the goal is to enhance the aqueous solubility of the quinoline scaffold via salt or cocrystal formation (a common strategy for fluoroquinolone derivatives), mixed solvent systems (e.g., Ethanol/Water) are utilized despite the lower baseline solubility, as they facilitate proton transfer and biocompatibility[3].

DecisionTree Start Downstream Application Synth Chemical Synthesis (SNAr, Cross-Coupling) Start->Synth Form Pre-Formulation (Salt/Cocrystal) Start->Form Sol1 Polar Aprotic (DMSO, DMF) Synth->Sol1 High Temp Sol2 Halogenated/Ethers (DCM, THF) Synth->Sol2 Mild Conditions Sol3 Protic/Mixed (EtOH, Buffers) Form->Sol3 Biocompatibility

Caption: Solvent selection decision tree for 2-FQ-4-CN based on application requirements.

References

  • Madeira, D., et al. "Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials." Proceedings, MDPI, 2021. Available at:[Link][2]

  • Wemple, J., et al. "A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids." Journal of Medicinal Chemistry, ACS Publications, 2004. Available at:[Link][1]

  • Surov, A. O., et al. "Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids." Molecular Pharmaceutics, PMC / NIH, 2014. Available at:[Link][3]

Sources

Foundational

The Application Scientist’s Guide to 2-Fluoroquinoline-4-carbonitrile: CAS 50504-19-3 Profiling, Halex Synthesis, and Downstream Utility

As drug discovery programs increasingly rely on fluorinated heterocycles to modulate physicochemical properties, the demand for precise, scalable synthesis of these building blocks has surged. This whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on fluorinated heterocycles to modulate physicochemical properties, the demand for precise, scalable synthesis of these building blocks has surged. This whitepaper provides an in-depth technical analysis of 2-Fluoroquinoline-4-carbonitrile , a highly versatile intermediate. By synthesizing field-proven methodologies with mechanistic causality, this guide empowers researchers to execute robust, self-validating synthetic workflows.

Physicochemical Profiling & CAS Verification

Before initiating any synthetic campaign, verifying the identity and baseline properties of the target compound is critical for downstream analytical validation. The globally recognized registry identifier for 2-Fluoroquinoline-4-carbonitrile is CAS No. 50504-19-3 [1].

PropertySpecificationMechanistic / Analytical Significance
Chemical Name 2-Fluoroquinoline-4-carbonitrileCore scaffold for kinase inhibitors and antimalarial derivatives.
CAS Number 50504-19-3Verified identifier for procurement and regulatory documentation.
Molecular Formula C₁₀H₅FN₂Exact mass: 172.04 g/mol ; used for High-Resolution Mass Spectrometry (HRMS) calibration.
SMILES String FC1=NC2=CC=CC=C2C(C#N)=C1Enables computational docking and in silico ADME predictions.
Key Functional Groups 2-Fluoro, 4-CarbonitrileThe strongly electron-withdrawing nitrile group at the 4-position activates the 2-position for nucleophilic attack.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to synthesize 2-Fluoroquinoline-4-carbonitrile is via a Halogen Exchange (Halex) reaction, starting from the readily available 2-chloroquinoline-4-carbonitrile. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway.

The Causality of Reactivity

In a standard SNAr reaction, the rate-determining step is the formation of the anionic Meisenheimer complex. For 2-chloroquinoline-4-carbonitrile, the reaction is highly favored due to two synergistic factors:

  • Inductive/Resonance Activation: The nitrogen atom in the quinoline ring is highly electronegative, withdrawing electron density from the C2 position. Furthermore, the nitrile group at the C4 position acts as a powerful electron-withdrawing group (EWG) that stabilizes the negative charge of the Meisenheimer intermediate through extended conjugation.

  • Fluoride Nucleophilicity: While fluoride is a poor nucleophile in protic solvents due to strong hydrogen bonding, it becomes exceptionally nucleophilic in polar aprotic solvents (like DMSO or DMF). These solvents strongly solvate the metal cation (e.g., K⁺ or Cs⁺) while leaving the fluoride anion "naked" and highly reactive.

As demonstrated in studies optimizing 2[2], the absence of water and the choice of counter-ion are the absolute determinants of reaction success.

Experimental Protocol: Self-Validating SNAr Workflow

To ensure reproducibility, the following protocol is designed as a self-validating system . Every step includes an inherent quality control checkpoint to prevent the propagation of errors.

SNAr_Workflow N1 Step 1: Reagent Preparation Vacuum drying of KF (150°C) N2 Step 2: Reaction Assembly Substrate + KF in Anhydrous DMSO N1->N2 Anhydrous transfer N3 Step 3: SNAr Reaction Heating at 130°C under N2 N2->N3 Nucleophilic attack N4 Step 4: Quench & Workup Aqueous dilution & EtOAc extraction N3->N4 Reaction completion N5 Step 5: Purification Silica Gel Chromatography N4->N5 Organic layer isolated N6 Target Compound 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) N5->N6 >95% Purity

Fig 1: Step-by-step SNAr workflow for synthesizing 2-fluoroquinolines.

Step-by-Step Methodology

Step 1: Reagent Preparation (Critical Path)

  • Action: Dry Potassium Fluoride (KF) (3.0 equivalents) under high vacuum at 150 °C for 4 hours.

  • Causality: KF is highly hygroscopic. Even trace amounts of water will form a tight hydration shell around the small fluoride ion, drastically reducing its nucleophilicity and stalling the reaction.

Step 2: Reaction Assembly

  • Action: In a flame-dried Schlenk flask purged with dry nitrogen, add 2-chloroquinoline-4-carbonitrile (1.0 eq) and the freshly dried KF. Add anhydrous DMSO (0.2 M concentration relative to substrate).

  • Causality: The nitrogen atmosphere prevents atmospheric moisture ingress. DMSO is selected because its high dielectric constant stabilizes the ionic transition state of the SNAr pathway.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 130 °C with vigorous stirring for 12 hours.

  • Self-Validation (IPQC): Monitor via LC-MS. The starting material possesses a distinct isotopic signature (a 3:1 ratio of ³⁵Cl to ³⁷Cl). As the reaction proceeds, this signature will disappear, replaced by a single mass peak shifted by -16.5 Da (the mass difference between Cl and F). This isotopic shift provides absolute confirmation that halogen exchange, rather than degradation, is occurring.

Step 4: Quench and Extraction

  • Action: Cool the mixture to room temperature and pour it into crushed ice. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with 5% aqueous LiCl or brine (5x).

  • Causality: DMSO is notoriously difficult to remove via evaporation. Washing with aqueous LiCl alters the partition coefficient, effectively pulling residual DMSO into the aqueous phase and leaving the pure organic product in the EtOAc layer.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Optimization of Reaction Parameters

The synthesis of 3[3] and subsequent fluorination heavily depends on the choice of fluoride source and solvent. The table below summarizes the causality behind different parameter combinations:

Fluoride SourceSolventTemp (°C)Yield (%)Mechanistic Rationale & Causality
KF (Undried) DMSO130< 10%Hydration shell completely quenches fluoride nucleophilicity.
KF (Anhydrous) DMSO13085%Naked fluoride is highly reactive; DMSO solvates K⁺ effectively.
CsF (Anhydrous) DMF11092%The larger Cs⁺ cation is more easily separated from F⁻, increasing the effective concentration of reactive fluoride at lower temperatures.
TBAF THF6545%While TBAF is highly soluble, the low boiling point of THF limits the thermal energy required to overcome the SNAr activation barrier.

Applications in Drug Discovery

The strategic incorporation of 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) [4] into a drug candidate's scaffold offers several profound pharmacological advantages:

  • Metabolic Shielding: The C-F bond is the strongest single bond in organic chemistry. Placing a fluorine atom at the 2-position of the quinoline ring effectively blocks Cytochrome P450-mediated oxidation, a common metabolic liability for electron-rich heterocycles.

  • Lipophilicity and Permeability: The extreme electronegativity of fluorine modulates the pKa of the adjacent quinoline nitrogen. This reduction in basicity often leads to an increased fraction of the unionized drug at physiological pH, directly enhancing passive membrane permeability and oral bioavailability.

  • Versatile Synthetic Handle: The 4-carbonitrile group is a highly versatile functional handle. It can be selectively reduced to a primary amine (for amide coupling), hydrolyzed to a carboxylic acid, or reacted with sodium azide to form a tetrazole (a bioisostere for carboxylic acids), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR).

References

  • 771-37-9|2-Fluoro-4-methylquinoline|BLD Pharm (Contains catalog and CAS verification for 50504-19-3). BLD Pharm.
  • 3939-14-8|2-Fluoroisonicotinonitrile|BLD Pharm (Cross-reference for 2-Fluoroquinoline-4-carbonitrile). BLD Pharm.
  • Synthesis of 2-Halogenated Quinolines by Halide-Mediated Intramolecular Cyclization of o-Alkynylaryl Isocyanides. Oxford University Press.
  • SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride - PMC. National Institutes of Health (NIH).

Sources

Exploratory

Molecular structure and conformation of 2-Fluoroquinoline-4-carbonitrile

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoroquinoline-4-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoroquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide provides a comprehensive technical exploration of a specific derivative, 2-Fluoroquinoline-4-carbonitrile, focusing on its molecular structure and conformational properties. While this molecule is a distinct entity, the principles and methodologies discussed are broadly applicable to the characterization of novel quinoline derivatives. This document serves as a roadmap for researchers, outlining both experimental and computational workflows for a thorough structural and conformational analysis, thereby providing a framework for accelerating drug discovery and development efforts centered on this chemical class.

Introduction: The Significance of the Quinoline Scaffold

Quinolone and its derivatives have demonstrated a wide array of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The substitution pattern on the bicyclic quinoline core dictates the molecule's pharmacological profile.[3] The introduction of a fluorine atom, for instance, is a well-established strategy in the development of fluoroquinolone antibiotics, enhancing their antibacterial potency by improving cell membrane permeability and inhibition of bacterial DNA gyrase and topoisomerase IV.[3][] The carbonitrile group, a versatile functional group, can participate in various chemical transformations and may influence the molecule's electronic properties and binding interactions with biological targets.

This guide will delve into the specific structural and conformational nuances of 2-Fluoroquinoline-4-carbonitrile, providing a detailed framework for its synthesis and characterization.

Synthetic Pathways to 2-Fluoroquinoline-4-carbonitrile

The synthesis of substituted quinolines can be achieved through various established methods. A plausible and efficient route to 2-Fluoroquinoline-4-carbonitrile would involve a cyclization reaction, a common strategy for forming the quinoline core.[5][6] A modified Friedländer-type synthesis or a palladium-catalyzed carbonylation reaction could be employed.[7]

A potential synthetic workflow is outlined below:

Synthesis_Workflow A Starting Materials: 2-aminobenzonitrile derivative & α-fluoro-β-ketoester B Condensation & Cyclization (e.g., Acid or Base Catalysis) A->B Reaction C Purification (Column Chromatography) B->C Crude Product D Structural Verification (NMR, MS, IR) C->D Purified Product E 2-Fluoroquinoline-4-carbonitrile D->E Confirmed Structure

Caption: Proposed synthetic workflow for 2-Fluoroquinoline-4-carbonitrile.

Elucidation of the Molecular Structure

A combination of spectroscopic and analytical techniques is essential for the unambiguous determination of the molecular structure of 2-Fluoroquinoline-4-carbonitrile.

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for 2-Fluoroquinoline-4-carbonitrile based on known data for similar quinoline derivatives.[8][9][10]

Technique Expected Observations Interpretation
¹H NMR Multiple signals in the aromatic region (δ 7.0-8.5 ppm).Provides information on the proton environment of the quinoline ring system.
¹³C NMR Signals for aromatic carbons, the carbon of the nitrile group (~115-120 ppm), and the carbon bearing the fluorine atom (showing a large ¹JCF coupling constant).[9]Confirms the carbon skeleton and the presence of the carbonitrile and fluoro substituents.
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring protons.[9]Directly confirms the presence and electronic environment of the fluorine atom.
IR Spectroscopy Characteristic absorption bands for C≡N stretching (~2220-2240 cm⁻¹), C-F stretching (~1000-1100 cm⁻¹), and aromatic C=C and C=N stretching (~1500-1650 cm⁻¹).[8][11]Identifies the key functional groups present in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₀H₅FN₂.Determines the molecular weight and elemental composition.[10]
X-ray Crystallography: The Definitive Structure

For an unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[12][13]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Suitable single crystals of 2-Fluoroquinoline-4-carbonitrile are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.[14][15]

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[13]

This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, as well as information about intermolecular interactions in the crystal lattice.[12]

X-ray_Crystallography_Workflow A Synthesized Compound B Crystal Growth A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F 3D Molecular Structure E->F

Caption: Experimental workflow for X-ray crystallography.

Conformational Analysis: Unveiling the 3D Shape

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation.[16][17] For a relatively rigid system like 2-Fluoroquinoline-4-carbonitrile, the conformation is largely defined by the planarity of the quinoline ring system.

Computational Modeling with Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules.[1][5] They offer a balance of accuracy and computational efficiency for studying substituted quinolines.[1]

Workflow for DFT-Based Conformational Analysis:

  • Geometry Optimization: The structure of 2-Fluoroquinoline-4-carbonitrile is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[18][19]

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.[1]

  • Spectroscopic Prediction: NMR chemical shifts can be calculated and compared with experimental data to validate the computed structure.[20]

  • Analysis of Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to provide insights into the molecule's reactivity and electronic transitions.[18]

DFT_Workflow A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Lowest Energy Conformation C->D E Predicted Spectroscopic Data (IR, NMR) D->E F Molecular Orbital Analysis (HOMO-LUMO) D->F

Caption: Computational workflow for DFT analysis.

Predicted Structural Parameters

Based on DFT calculations of similar quinoline structures, the following parameters for 2-Fluoroquinoline-4-carbonitrile can be anticipated.[18]

Parameter Predicted Value Significance
Bond Lengths (Å) C-F: ~1.35, C≡N: ~1.15, Aromatic C-C: ~1.38-1.42Provides fundamental geometric information.
Bond Angles (°) Angles within the aromatic rings: ~120°Confirms the planarity of the quinoline system.
Dihedral Angles (°) Close to 0° or 180° for the quinoline ring atoms.Indicates the degree of planarity of the bicyclic system.
Dipole Moment (Debye) Expected to be significant due to the electronegative F and CN groups.[18]Influences solubility and intermolecular interactions.

Potential Applications in Drug Discovery

While the specific biological activity of 2-Fluoroquinoline-4-carbonitrile is not extensively documented, its structural features suggest potential as a scaffold in drug discovery. The fluoroquinolone core is a well-established antibacterial pharmacophore.[21] The introduction of a carbonitrile group at the 4-position, in place of the typical carboxylic acid, could lead to novel interactions with biological targets and potentially overcome existing resistance mechanisms.[22] Furthermore, substituted quinolines have shown promise as anticancer agents.[20] The unique electronic and steric properties of 2-Fluoroquinoline-4-carbonitrile make it an intriguing candidate for screening against a variety of therapeutic targets.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted approach to the structural and conformational analysis of 2-Fluoroquinoline-4-carbonitrile. By integrating synthetic chemistry, advanced spectroscopic techniques, X-ray crystallography, and computational modeling, researchers can gain a deep understanding of this molecule's properties. The methodologies described herein provide a robust framework for the characterization of novel quinoline derivatives, which is a critical step in the rational design of new therapeutic agents.

References

  • E. coli, S. aureus, et al. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC. [Link]

  • PDB-101. Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones. [Link]

  • MSD Manual Professional Edition. Fluoroquinolones - Infectious Disease. [Link]

  • PubMed. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. [Link]

  • ResearchGate. (PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

  • RSC Publishing. Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • Scirp.org. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]

  • RSC Publishing. Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • lookchem. Cas 948291-81-4,2-CHLORO-7-FLUOROQUINOLINE-3-CARBONITRILE. [Link]

  • MDPI. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. [Link]

  • ResearchGate. Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs | Request PDF. [Link]

  • NIT Rourkela. FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. [Link]

  • ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). design & synthesis of fluoroquinolone through green chemistry approach. [Link]

  • Journal of Medicinal Chemistry. Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. [Link]

  • Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]

  • ResearchGate. Structures of 2-quinolone and 4-quinolone | Download Scientific Diagram. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • PMC. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. [Link]

  • PubMed. Synthesis and Antibacterial Activity of 1-(2-fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. [Link]

  • PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • PMC. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. [Link]

  • ResearchGate. Structures of fluoroquinolones used in the study. Fluoroquinolones and related compounds are composed of two core rings with numbering of core positions shown for ciprofloxacin. [Link]

  • MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]

  • PMC. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. [Link]

  • Wikipedia. Quinolone antibiotic. [Link]

  • Macromolecular Structure Determination by X-ray Crystallography. [Link]

  • Florida State University. Structural, spectroscopic insights, and antimicrobial properties of mononuclear and dinuclear metal(II) carboxylate derivatives. [Link]

  • PMC. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. [Link]

  • Acta Pharmaceutica. X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. [Link]

  • ResearchGate. New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. [Link]

  • ResearchGate. A) Structures of the four antiviral drugs for which conformational... [Link]

  • ResearchGate. X-ray crystallography of compound 2. After collecting compound 2... [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Fluoroquinoline-4-carbonitrile as a Privileged Scaffold in Pharmaceutical Synthesis

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a proven methodology to enhance metabolic stability, modulate lipophilicity, and improve oral bioavailability. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a proven methodology to enhance metabolic stability, modulate lipophilicity, and improve oral bioavailability. 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) represents a highly versatile, bifunctional building block. It combines a highly electrophilic C2-position—primed for Nucleophilic Aromatic Substitution (SNAr)—with a C4-carbonitrile group that serves as a precursor for amines, amides, and metabolically stable acid bioisosteres like tetrazoles.

This application note provides a comprehensive, causality-driven guide to orthogonal functionalization strategies for this scaffold, designed for drug development professionals seeking to synthesize novel kinase inhibitors, antimalarials, and GPCR ligands.

Physicochemical Profiling & Structural Rationale

The utility of 2-Fluoroquinoline-4-carbonitrile stems from the synergistic electronic effects of its substituents. The quinoline nitrogen withdraws electron density from the C2 and C4 positions. The highly electronegative fluorine atom at C2 further polarizes the bond, drastically lowering the activation energy required to form the Meisenheimer complex during nucleophilic attack. Simultaneously, the C4-nitrile acts as a strong electron-withdrawing group (EWG), stabilizing the aromatic system while providing a distinct, orthogonal site for subsequent derivatization.

Table 1: Physicochemical & Reactivity Profile
ParameterSpecification / CharacteristicStructural Implication
CAS Number Unique identifier for procurement and QA/QC.
Molecular Formula C10H5FN2Low molecular weight (172.16 g/mol ) ensures high ligand efficiency.
C2 Reactivity Highly Electrophilic (SNAr)Fluorine's strong -I effect makes it a superior leaving group to chlorine in SNAr.
C4 Reactivity Electrophilic Addition / ReductionNitrile handles allow [3+2] cycloadditions or catalytic hydrogenation.
Metabolic Profile Cytochrome P450 ResistantFluorination at the C2 position blocks oxidative metabolism (hydroxylation).

Mechanistic Insights: Orthogonal Functionalization

The true power of this intermediate lies in its orthogonal reactivity. Researchers can selectively modify the C2 position without disturbing the C4-nitrile, or vice versa, enabling the rapid generation of diverse compound libraries.

OrthogonalReactivity Core 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) SNAr C2 Position: SNAr Reactions Core->SNAr Nucleophiles (Amines, Alkoxides) Nitrile C4 Position: Nitrile Derivatization Core->Nitrile TMS-N3 or Reducing Agents C2_Prod 2-Substituted Quinolines (Kinase Inhibitors) SNAr->C2_Prod High Regioselectivity Tetrazole Tetrazole Bioisosteres (Metabolically Stable) Nitrile->Tetrazole [3+2] Cycloaddition Amine Aminomethyl Quinolines (CNS/Infection Targets) Nitrile->Amine Reduction

Figure 1: Orthogonal reactivity pathways of 2-Fluoroquinoline-4-carbonitrile in drug discovery.

Experimental Workflows & Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

Objective: Synthesis of 2-aminoquinoline-4-carbonitrile derivatives via C-N bond formation.

Scientific Causality: In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Because fluorine is the most electronegative element, it exerts a profound inductive (-I) effect that stabilizes the anionic transition state (Meisenheimer complex) far better than chlorine or bromine. This allows the reaction to proceed under milder conditions, preserving the sensitive C4-nitrile group ().

Step-by-Step Methodology:

  • Solvation: Dissolve 2-Fluoroquinoline-4-carbonitrile (1.0 equiv, 5.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that effectively solvates the counter-ions of the base, leaving the nucleophile "naked" and highly reactive.

  • Reagent Addition: Add the desired secondary amine (1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Rationale: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the generated hydrogen fluoride (HF), preventing the protonation of the amine nucleophile and avoiding acid-catalyzed hydrolysis of the nitrile.

  • Thermal Activation: Stir the reaction mixture at 80 °C under an argon atmosphere for 4–6 hours.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. The product will typically precipitate. Filter the solid, wash with cold water, and dry under a vacuum.

Self-Validating Quality Control:

  • 19F NMR: Confirm the complete disappearance of the characteristic C2-fluorine signal (typically observed between -60 to -75 ppm).

  • IR Spectroscopy: Verify the retention of the sharp C≡N stretch at ~2220 cm⁻¹.

Protocol B: [3+2] Cycloaddition for Tetrazole Synthesis at the C4 Position

Objective: Conversion of the C4-carbonitrile to a 5-substituted-1H-tetrazole.

Scientific Causality: The tetrazole ring is a privileged bioisostere for carboxylic acids (e.g., in Angiotensin II receptor blockers). It provides a similar pKa (~4.5) but exhibits superior metabolic stability and lipophilicity, preventing rapid phase II glucuronidation (). Uncatalyzed cycloadditions of nitriles require dangerously harsh conditions. By utilizing dibutyltin oxide (Bu2SnO), the tin center coordinates to the nitrile nitrogen, withdrawing electron density and increasing the electrophilicity of the cyano carbon. This drastically lowers the activation energy for the [3+2] cycloaddition with the azide.

Step-by-Step Methodology:

  • Catalyst Coordination: Suspend the SNAr-modified quinoline-4-carbonitrile (1.0 equiv, 3.0 mmol) and dibutyltin oxide (0.1 equiv, 0.3 mmol) in 10 mL of anhydrous toluene in a sealed tube.

  • Azide Addition: Dropwise add trimethylsilyl azide (TMS-N3) (2.0 equiv, 6.0 mmol). Rationale: TMS-N3 is utilized as a safer, liquid alternative to highly toxic and explosive sodium azide or hydrazoic acid.

  • Cycloaddition: Heat the mixture to reflux (110 °C) for 16–24 hours behind a blast shield.

  • Cleavage & Workup: Cool the mixture and concentrate it under reduced pressure. Reconstitute the residue in methanol (10 mL) and add 1M HCl (5 mL) to cleave the silyl group from the tetrazole. Stir for 1 hour, then extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

Self-Validating Quality Control:

  • IR Spectroscopy: Confirm the disappearance of the C≡N stretch (~2220 cm⁻¹) and the appearance of broad N-H stretching bands (2400–3200 cm⁻¹).

  • 13C NMR: Observe the downfield shift of the cyano carbon (from ~115 ppm) to the characteristic tetrazole carbon signal (~155 ppm).

Quantitative Data & Reaction Parameters

To assist in process scale-up and optimization, the following table summarizes the comparative reaction parameters and expected quantitative yields based on the electronic nature of the nucleophile during the SNAr phase.

Table 2: Reaction Parameters for C2-Functionalization
Nucleophile TypeExample ReagentSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Note
Aliphatic Amine MorpholineDMF80485–92High nucleophilicity; rapid Meisenheimer complex formation.
Aromatic Amine AnilineDMF100865–75Lower nucleophilicity due to resonance stabilization; requires higher heat.
Alkoxide Sodium MethoxideMeOH652>90Highly reactive; requires strict anhydrous conditions to prevent nitrile hydrolysis.
Thiolate Thiophenol + K2CO3DMF60380–88Excellent nucleophilicity (soft nucleophile); rapid conversion.

References

  • Schimler, S. D., et al. "Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination." Organic Letters, American Chemical Society. URL:[Link]

  • Gouverneur, V., et al. "Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base." Molecules, MDPI. URL:[Link]

  • Hradil, P., et al. "4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline: Synthesis and Application of Tetrazoles as Bioisosteres." Molbank, MDPI. URL:[Link]

  • Singh, R., et al. "A quinoline alkaloid rich Quisqualis indica floral extract enhances the bioactivity." Natural Product Research, PubMed. URL:[Link]

Application

Application Note: 2-Fluoroquinoline-4-carbonitrile in the Synthesis of Kinase Inhibitors

Executive Summary The development of highly selective kinase inhibitors frequently relies on privileged heterocyclic scaffolds that can anchor the molecule within the ATP-binding pocket. 2-Fluoroquinoline-4-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors frequently relies on privileged heterocyclic scaffolds that can anchor the molecule within the ATP-binding pocket. 2-Fluoroquinoline-4-carbonitrile (CAS 50504-19-3) has emerged as a highly versatile, electrophilic building block for the rapid synthesis of 2-aminoquinoline-4-carbonitrile derivatives. This application note details the mechanistic rationale, structural biology applications, and validated synthetic protocols for utilizing this reagent in the development of targeted therapeutics, such as Adaptor protein 2-associated kinase 1 (AAK1) and PI3K/lipid kinase inhibitors.

Mechanistic Rationale: The Fluorine Advantage in SNAr

When designing a synthetic route toward hinge-binding heterocycles, the choice of electrophile is paramount. While 2-chloroquinolines are widely available, they often require forcing conditions (e.g., >120 °C, strong bases, or transition-metal catalysis) to couple with sterically hindered secondary amines or deactivated anilines.

By utilizing 2-fluoroquinoline-4-carbonitrile, chemists can exploit the extreme electronegativity of the fluorine atom. In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer intermediate, not the expulsion of the leaving group[1]. Fluorine strongly polarizes the C2-F bond and lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring. Coupled with the strong electron-withdrawing effect of the para-carbonitrile group, this drastically lowers the activation energy required for the nucleophile to attack. Consequently, fluoroarenes react orders of magnitude faster than their chloro- or bromo- analogues under milder conditions[1].

Quantitative Data: Comparative SNAr Reactivity

The table below summarizes the kinetic and yield advantages of utilizing the 2-fluoro derivative over traditional halogenated precursors when reacting with a sterically hindered primary amine (e.g., 1-amino-3-methylbutyl derivatives).

ElectrophileLeaving GroupReaction Temp (°C)Time to Completion (h)Conversion Yield (%)Byproduct Formation
2-Fluoroquinoline-4-carbonitrile-F802 - 4> 95%Minimal (< 2%)
2-Chloroquinoline-4-carbonitrile-Cl12018 - 2465 - 75%Moderate (10-15%)
2-Bromoquinoline-4-carbonitrile-Br13024+< 50%High (Thermal degradation)

Structural Biology: Kinase Hinge Binding

The 2-aminoquinoline-4-carbonitrile core generated from this building block is a highly effective kinase hinge-binding motif. The quinoline nitrogen acts as a hydrogen bond acceptor, while the newly introduced exocyclic C2-amine acts as a hydrogen bond donor. This donor-acceptor pair perfectly complements the backbone amide NH and C=O of hinge region residues (e.g., Cys193 in AAK1)[2].

Furthermore, the C4-carbonitrile is not merely a synthetic activating group; it serves as a critical pharmacophore. The nitrile dipole can occupy specific hydrophobic pockets adjacent to the gatekeeper residue or interact with the kinase P-loop, significantly enhancing both target potency and kinome selectivity[2]. This exact structural paradigm has been successfully deployed in the synthesis of brain-penetrant AAK1 inhibitors for neuropathic pain[2] and advanced lipid kinase inhibitors[3].

KinaseBinding cluster_Ligand Inhibitor Pharmacophore Hinge Kinase Hinge Region (e.g., Cys193 / Asp194) Core Quinoline Core (Hydrophobic Shield) Core->Hinge van der Waals Packing N2 C2-Amino Group (H-Bond Donor) Core->N2 C4 C4-Carbonitrile (H-Bond Acceptor) Core->C4 N2->Hinge Donates to Backbone C=O C4->Hinge Accepts from Backbone NH or P-Loop interaction

Fig 1. Pharmacophore mapping of 2-aminoquinoline-4-carbonitriles in the kinase hinge region.

Validated Experimental Protocols

Workflow: Self-Validating SNAr Synthesis

To ensure absolute confidence in the reaction's progress, this protocol employs a dual-tracking in-process control (IPC) system. While LC-MS provides mass confirmation, it can be susceptible to ionization suppression. By running a rapid 19F NMR on a crude reaction aliquot, the consumption of the electrophile is tracked by the disappearance of the sharp fluorine singlet. This orthogonal validation ensures that prolonged heating is only applied when kinetically necessary, preventing thermal degradation.

SynthesisWorkflow SM 2-Fluoroquinoline- 4-carbonitrile Reaction SNAr Reaction NMP, DIPEA, 80°C SM->Reaction Amine Sterically Hindered Amine (1.2 eq) Amine->Reaction IPC In-Process Control 19F NMR & LC-MS Reaction->IPC Aliquot at 2h IPC->Reaction If 19F signal remains Product 2-Aminoquinoline- 4-carbonitrile IPC->Product Complete Conversion

Fig 2. Self-validating SNAr workflow for 2-aminoquinoline-4-carbonitrile synthesis.

Protocol: Coupling of 2-Fluoroquinoline-4-carbonitrile with Aliphatic Amines

Materials Required:

  • 2-Fluoroquinoline-4-carbonitrile (1.0 equiv, limiting reagent)

  • Target primary/secondary amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M relative to electrophile)

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, charge 2-fluoroquinoline-4-carbonitrile (1.0 equiv).

  • Solvent & Base Addition: Add anhydrous NMP to achieve a 0.5 M concentration. Causality: NMP is chosen over DMF or DMSO due to its higher boiling point and superior solvation properties for rigid heterocyclic Meisenheimer intermediates, preventing premature precipitation. Add DIPEA (2.5 equiv) to act as an acid scavenger for the generated HF.

  • Amine Addition: Add the target amine (1.2 equiv) dropwise at room temperature. Purge the vial with inert gas (N2 or Ar) and seal tightly.

  • Thermal Activation: Heat the reaction mixture to 80 °C using a pie-block or oil bath. Causality: Despite the extreme activation provided by the fluorine atom, sterically hindered amines (e.g., alpha-branched chiral amines) require thermal energy to achieve the proper trajectory for orbital overlap during the nucleophilic attack.

  • Self-Validating In-Process Control (IPC): After 2 hours, withdraw a 50 µL aliquot. Dilute with 0.5 mL of CD3CN and acquire a rapid 19F NMR spectrum. The reaction is deemed complete when the characteristic 19F signal of the starting material (typically between -60 to -70 ppm) is completely exhausted. Confirm product formation via LC-MS ([M+H]+).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (10 volumes) to precipitate the crude product. If the product oils out, extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual NMP) and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-aminoquinoline-4-carbonitrile derivative.

References

  • [2] Hartz, R. A., et al. "Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2022. URL:[Link]

  • [3] Novartis AG. "1,3-dihydro-imidazo [4,5-c] quinolin-2-ones as lipid kinase inhibitors." Patent WO2006122806A2, Google Patents, 2006. URL:

  • [1] Schimler, S. D., et al. "Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination." Organic Letters, PMC - NIH, 2021. URL:[Link]

Sources

Method

Experimental protocol for nucleophilic substitution on 2-Fluoroquinoline-4-carbonitrile

Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoroquinoline-4-carbonitrile Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoroquinoline-4-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Mechanistic Rationale & Scaffold Advantages

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in antimalarial, antineoplastic, and antiviral agents[1]. Functionalizing the 2-position of this ring via Nucleophilic Aromatic Substitution (SNAr) is a critical pathway for synthesizing bioactive derivatives. Within this context, 2-fluoroquinoline-4-carbonitrile represents an exceptionally activated electrophile for SNAr[2].

The Causality of Reactivity: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack (addition) to form the anionic Meisenheimer complex, rather than the elimination of the leaving group. Because fluorine is highly electronegative, it strongly polarizes the C2-F bond. This renders the C2 carbon highly electrophilic and significantly lowers the activation energy required for the nucleophilic attack compared to chloro- or bromo- analogs[3]. Furthermore, the cyano group at the 4-position acts as a powerful electron-withdrawing group (EWG). It stabilizes the resulting negative charge in the transition state via resonance. This dual-activation (inductive pull from fluorine and resonance stabilization from the cyano group) allows the reaction to proceed under exceptionally mild conditions[4].

Strategic Optimization of Reaction Parameters

To establish a robust, self-validating protocol, we evaluated various conditions for the amination of 2-fluoroquinoline-4-carbonitrile using morpholine as a model secondary amine.

Causality in Parameter Selection:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are vastly superior for this transformation. They effectively solvate the cations from the base while leaving the nucleophilic amine and the Meisenheimer intermediate relatively unsolvated and highly reactive[4].

  • Base: An inorganic base like K₂CO₃ is employed as an acid scavenger to neutralize the hydrogen fluoride (HF) byproduct. This prevents the protonation of the nucleophilic amine, which would otherwise arrest the catalytic cycle and stall the reaction.

Table 1: Optimization of SNAr Conditions for 2-Fluoroquinoline-4-carbonitrile with Morpholine

EntrySolventBase (1.5 eq)TemperatureTimeConversion (LC-MS)
1DMFK₂CO₃80 °C2 h>99%
2DMSOK₂CO₃25 °C6 h95%
3MeCNDIPEA80 °C4 h88%
4THFEt₃N65 °C12 h65%
5EtOHNone80 °C24 h40%

Visualizing the Reaction Pathway

SNAr_Mechanism Substrate 2-Fluoroquinoline- 4-carbonitrile (Electrophile) Intermediate Meisenheimer Complex (Stabilized by F & CN) Substrate->Intermediate Addition (k1) Rate-Determining Nucleophile Secondary Amine (e.g., Morpholine) Nucleophile->Intermediate Attack at C2 Product 2-Aminoquinoline- 4-carbonitrile (Target) Intermediate->Product Elimination (k2) Fast Byproduct Fluoride Salt (Leaving Group) Intermediate->Byproduct -F⁻

Mechanistic pathway of SNAr on 2-fluoroquinoline-4-carbonitrile.

Protocol Execution: Synthesis of 2-(Morpholin-4-yl)quinoline-4-carbonitrile

This protocol is designed as a self-validating system, incorporating in-process analytical checks and thermodynamic driving forces to ensure operational success without the need for complex chromatography.

Materials:

  • 2-Fluoroquinoline-4-carbonitrile (1.0 eq, 1.0 mmol, 172.16 g/mol )

  • Morpholine (1.2 eq, 1.2 mmol, 87.12 g/mol )

  • Potassium carbonate (K₂CO₃, finely powdered, 1.5 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-fluoroquinoline-4-carbonitrile (172 mg, 1.0 mmol) and K₂CO₃ (207 mg, 1.5 mmol).

  • Solvation: Add 5.0 mL of anhydrous DMF. Stir at room temperature for 5 minutes to ensure a uniform suspension.

  • Nucleophile Addition: Add morpholine (104 µL, 1.2 mmol) dropwise via a microsyringe.

    • Causality: Dropwise addition prevents localized exothermic spikes and minimizes potential bis-addition or unwanted polymerization side reactions.

  • Reaction Heating: Cap the vial and heat the mixture to 80 °C using an aluminum heating block. Stir vigorously (800 rpm) for 2 hours.

  • In-Process Validation (Self-Validating Step): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 173 [M+H]⁺) is entirely consumed and the product mass (m/z 240 [M+H]⁺) is dominant. Additionally, TLC (3:1 Hexanes:EtOAc) should show a highly fluorescent blue spot under 254 nm UV light at a lower Rf than the starting material, confirming the addition of the polar amine moiety.

  • Workup (Crash-out): Cool the reaction to room temperature. Slowly pour the mixture into 25 mL of ice-cold distilled water under vigorous stirring.

    • Causality: The highly polar DMF and inorganic salts completely dissolve in the aqueous phase, while the hydrophobic 2-(morpholin-4-yl)quinoline-4-carbonitrile precipitates out as a solid. This thermodynamic solubility difference provides a self-purifying isolation step.

  • Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with cold water (3 x 10 mL) to remove any residual DMF and trapped salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the pure product as a crystalline solid.

References[2] SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride, PMC (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5I3j7OleA_XJvKbzbaCTaXy31HZ5plfRO8lGFUvfmAp7aD24nWnmjru7oex9XW3wz1BMJWn1Ho4f93sDFtnV_DUJtmiDWJFzV2oJiBXd9mm784tiRBWcGAWu1d8pF0_Fmd4uDmeYngcXXpMk=[3]Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination, Organic Letters (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-hN6CuvnFP95Phdb6bI5PY6AgIbS9DV3ATEw1aONvCaqIVSmOH4uYLsteEbpK2RlbOw-s4VuYrU7cDWiDE1Ff_qRI0qOR5xFOwFkie22SLBFR-OYRism7EkZ9A3SwQXD8h2srn7Q9vBLJZZTw1wc=[1]Fluorinated Quinolines: Synthesis, Properties and Applications, ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuXitdcZHgf9e_sBJMkwicKUMNPMGlRTMzTh64Fq5BM9-2KQ6rmGJx6FTEvdmtjhn51J9KhYC70Yt1nXQBgTJP9NRvfasIbZSMA7Ne5gDjgQCi3Dtwh0zyOJClVoNHJgKBAMdzmyt4ppPZ8NrhmO5uzyt8P03yEGFSmlI6GeC6BGkHSL6ccDqZIbxHjEOxdxS5WbDlcAcXOwU7vWvJsGNOSpxUVH6xWYLCDqQuwDLtyBfso7t4HVu9VVcYtL9LW4jyQJvVb5KKhr_uPQj5isbAyjT-q9PWswyQ4HFcVAOysYy-JrSW4mYPkQy9bZynTVC6e5ok4Li4BxV5MH23iAbO[4]Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor, Thieme Connect. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfBKD3SH0py4hs1my50Vr4zuVlAz7QbFxCZmgeUANQYEmYoxiVOQvYvRsmrm3iWHs5xE_axNuTXbtFSjCDV0QViJR_kuRXNypk7XrV10vfWRfQgyU0yqzvzkcu450OgJEK2FzZaONuoyM2WJq1e2PUXYU6YaO3AM8hK5Lqyr2a0l-rNPftdEGvH0LfPvZ8gjgHEjTtmQFf4sVSR3AK4i1est7qykCIrGNNEA9BGdm_hyC9P1x2Tcxb8Z31fHf2CXSoMQ==

Sources

Application

Application Note: 2-Fluoroquinoline-4-carbonitrile as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols Scaffold Rationale & Mechanistic Insights In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols

Scaffold Rationale & Mechanistic Insights

In modern medicinal chemistry, the rapid generation of structural diversity from a single precursor is a cornerstone of hit-to-lead optimization. 2-Fluoroquinoline-4-carbonitrile (CAS 50504-19-3) serves as an exceptionally versatile, bifunctional building block[1]. Its orthogonal reactivity allows for independent modifications at the C2 and C4 positions, enabling the rapid synthesis of diverse pharmacophores.

The Causality of Reactivity: Why Fluorine?

While 2-chloroquinolines are common, the 2-fluoro analog offers vastly superior kinetics for Nucleophilic Aromatic Substitution (SNAr)[2].

  • The Rate-Determining Step: In SNAr, the expulsion of the leaving group is not the rate-determining step; rather, it is the initial nucleophilic attack that disrupts aromaticity to form the Meisenheimer complex.

  • Electronic Activation: Fluorine’s extreme electronegativity exerts a powerful inductive pull (-I effect), rendering the C2 carbon highly electrophilic. Concurrently, the C4-carbonitrile group acts synergistically via resonance (-M) and inductive withdrawal, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline system. This dual-activation allows SNAr to proceed under milder conditions with higher yields than the chlorinated counterparts[2].

SNAr_Mechanism A 2-Fluoroquinoline- 4-carbonitrile B Nucleophile Addition (Rate-Determining) A->B + Nu- C Meisenheimer Complex B->C D Fluoride Elimination (Fast) C->D E C2-Substituted Quinoline D->E - F-

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Bioisosteric Potential at C4

The C4-carbonitrile is not merely an electron-withdrawing activating group; it is a direct synthetic handle. Nitriles can be readily converted into 1H-tetrazoles, which are classic bioisosteres for carboxylic acids. Tetrazoles offer similar pKa values to carboxylic acids but provide superior metabolic stability against decarboxylation and enhanced lipophilicity for cellular permeability[3].

Divergent Synthetic Workflows

By exploiting the orthogonal reactivity of the C2-fluoro and C4-cyano groups, medicinal chemists can execute divergent synthetic pathways from this single scaffold.

Divergent_Workflow Scaffold 2-Fluoroquinoline-4-carbonitrile (CAS 50504-19-3) SNAr SNAr at C2 (Amines, Alkoxides) Scaffold->SNAr Tetrazole [3+2] Cycloaddition at C4 (TMS-N3, Bu2SnO) Scaffold->Tetrazole Hydrolysis Hydrolysis at C4 (NaOH or HCl) Scaffold->Hydrolysis Prod1 2-Substituted quinoline-4-carbonitrile SNAr->Prod1 Prod2 2-Fluoro-4-(1H-tetrazol- 5-yl)quinoline Tetrazole->Prod2 Prod3 2-Fluoroquinoline- 4-carboxamide/acid Hydrolysis->Prod3

Divergent synthetic pathways leveraging the bifunctional reactivity of the scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes specific, binary analytical checkpoints that confirm success without ambiguity.

Protocol A: C2-SNAr Amination

Objective: Introduce an amine nucleophile at the C2 position while preserving the C4-nitrile.

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-Fluoroquinoline-4-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add anhydrous K₂CO₃ (2.0 eq) followed by the desired primary or secondary amine (1.2 eq).

  • Reaction: Stir the mixture at 80 °C under an inert N₂ atmosphere for 4–6 hours.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Validation & Quality Control (Self-Validating Checkpoints):

  • ¹⁹F NMR (Primary Check): The starting material exhibits a distinct fluorine resonance (typically between -65 to -75 ppm depending on the solvent). Success is validated by the absolute disappearance of this ¹⁹F signal.

  • LC-MS: Confirm the presence of the[M+H]⁺ ion corresponding to the aminated product.

Protocol B: Synthesis of 1H-Tetrazole Bioisostere at C4

Objective: Convert the C4-nitrile into a 1H-tetrazole using a tin-catalyzed [3+2] cycloaddition[3].

  • Preparation: To a solution of the quinoline-4-carbonitrile derivative (1.0 eq) in anhydrous toluene (0.5 M), add trimethylsilyl azide (TMS-N₃, 2.0 eq).

  • Catalysis: Add dibutyltin oxide (Bu₂SnO, 0.1 eq). Mechanistic Note: The tin catalyst coordinates to the nitrile nitrogen, amplifying its electrophilicity and permitting the cycloaddition to proceed smoothly.

  • Reaction: Reflux the mixture (110 °C) for 24–48 hours.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between EtOAc and 10% aqueous NaHCO₃. The tetrazole product will migrate to the aqueous layer (as the sodium salt). Acidify the aqueous layer with 1M HCl to pH 2–3 to precipitate the free 1H-tetrazole. Filter and dry.

Validation & Quality Control (Self-Validating Checkpoints):

  • FT-IR (Primary Check): The starting material possesses a sharp, intense C≡N stretching band at ~2220 cm⁻¹. Success is validated by the complete elimination of this peak.

  • ¹H NMR: Look for the appearance of a broad singlet far downfield (>15 ppm in DMSO-d₆), which is the highly deshielded acidic N-H proton of the tetrazole ring.

Quantitative Data Summary

The table below summarizes the expected reaction parameters and validation markers for the divergent functionalization of the 2-Fluoroquinoline-4-carbonitrile scaffold.

Reaction TypeReagents & ConditionsTarget MotifTypical YieldPrimary Validation Marker
SNAr (Amination) Amine, K₂CO₃, DMF, 80 °C2-Aminoquinoline75–90%¹⁹F NMR: Loss of C2-F signal
SNAr (Etherification) Alcohol, NaH, THF, 0 °C to RT2-Alkoxyquinoline70–85%¹⁹F NMR: Loss of C2-F signal
Tetrazole Formation TMS-N₃, Bu₂SnO (cat.), Toluene, 110 °C4-(1H-Tetrazol-5-yl)80–95%FT-IR: Loss of C≡N stretch (~2220 cm⁻¹)
Nitrile Hydrolysis NaOH (aq), EtOH, 60 °C4-Carboxamide / Acid60–80%MS: Mass shift of +18 Da or +19 Da

References

[3] Title: 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline Source: Molbank (MDPI) URL:[Link]

[2] Title: Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Method

Application Note: Chemoselective Derivatization of the Nitrile Group in 2-Fluoroquinoline-4-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Strategic methodologies for the selective functionalization of the C4-nitrile group while preserving the highly labile C2-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Strategic methodologies for the selective functionalization of the C4-nitrile group while preserving the highly labile C2-fluoro substituent.

Mechanistic Framework: The Challenge of Dual Reactivity

In the structural design of pharmaceutical intermediates, 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) presents a unique chemoselective challenge due to its dual reactive centers:

  • The C2-Fluoro Group: The fluorine atom at the 2-position is highly activated by the adjacent electronegative quinoline nitrogen. This makes the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

  • The C4-Nitrile Group: A standard electrophilic carbon center that typically undergoes addition, hydrolysis, or reduction.

The Causality of Reagent Selection: If standard nucleophilic conditions (e.g., aqueous sodium hydroxide, alkoxides, or primary amines at elevated temperatures) are employed to derivatize the nitrile, the nucleophile will preferentially or competitively attack the C2 position, displacing the fluorine atom to yield 2-hydroxy, 2-alkoxy, or 2-amino quinoline byproducts[1]. Therefore, to achieve high chemoselectivity at the C4-nitrile, one must strictly utilize non-nucleophilic acidic conditions for hydration or electrophilic hydride donors at cryogenic temperatures for reduction.

Reactivity Molecule 2-Fluoroquinoline-4-carbonitrile C2 C2 Position (Fluoro Group) Molecule->C2 C4 C4 Position (Nitrile Group) Molecule->C4 Base Basic/Nucleophilic Conditions (e.g., NaOH, R-NH2) C2->Base Acid Acidic/Electrophilic Conditions (e.g., H2SO4, DIBAL-H) C4->Acid SNAr SNAr Reaction (Loss of Fluorine) Base->SNAr Selective Selective Nitrile Derivatization (Amide, Aldehyde) Acid->Selective

Chemoselectivity logic for 2-Fluoroquinoline-4-carbonitrile derivatization.

Quantitative Data: Comparative Derivatization Strategies

The following table summarizes the validated pathways for selective nitrile derivatization, highlighting the critical parameters required to prevent C2-fluorine displacement.

Target Functional GroupReagent SystemTemperatureChemoselectivity (C4 vs C2)Expected YieldPrimary Mechanistic Rationale
Aldehyde (-CHO)DIBAL-H (1.2 eq) in THF-78 °C> 98%80 - 85%Electrophilic hydride transfer; cryogenic temp freezes SNAr[2].
Primary Amide (-CONH₂)Conc. H₂SO₄0 °C to 40 °C> 95%88 - 92%Acidic activation of nitrile; absence of strong nucleophiles[3].
Methyl Ester (-COOCH₃)HCl (gas) in Methanol0 °C to 25 °C> 90%70 - 75%Pinner reaction pathway; acidic conditions protect the C2-F bond.

Validated Experimental Protocols

Protocol A: Electrophilic Reduction to 2-Fluoroquinoline-4-carbaldehyde

This protocol utilizes Diisobutylaluminium hydride (DIBAL-H), an electrophilic reducing agent that coordinates to the nitrile nitrogen before transferring a hydride[2].

Causality of Choices:

  • Temperature (-78 °C): Crucial for trapping the reaction at the stable imine-alane intermediate stage. Allowing the temperature to rise leads to over-reduction to the primary amine and increases the kinetic risk of hydride-induced SNAr at the C2-fluoro position[4].

  • Rochelle's Salt Quench: DIBAL-H reductions generate robust aluminum complexes. Quenching with aqueous potassium sodium tartrate (Rochelle's salt) chelates the aluminum ions, preventing the formation of a thick, unfilterable emulsion and allowing for clean phase separation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Dissolution: Dissolve 2-Fluoroquinoline-4-carbonitrile (1.0 equiv, e.g., 10 mmol) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 1.2 equiv) dropwise over 30 minutes. Critical: Maintain internal temperature below -70 °C to preserve chemoselectivity.

  • Incubation: Stir at -78 °C for 2 hours.

  • Quenching: Carefully add a saturated aqueous solution of Rochelle's salt (15 mL) dropwise at -78 °C, then remove the cooling bath and vigorously stir the mixture at room temperature for 1 hour until two distinct, clear phases form.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System Check: Analyze the crude mixture via IR spectroscopy. The complete disappearance of the sharp nitrile stretch (~2220 cm⁻¹) and the appearance of a strong carbonyl stretch (~1700 cm⁻¹) confirms successful conversion. ¹⁹F NMR should show a single peak, confirming the retention of the C2-fluorine.

Workflow Step1 1. Dissolve Substrate (Anhydrous THF) Step2 2. Cryogenic Cooling (-78°C) Step1->Step2 Step3 3. DIBAL-H Addition (Dropwise, < -70°C) Step2->Step3 Step4 4. Imine-Alane Intermediate Step3->Step4 Step5 5. Rochelle's Salt Quench (Hydrolysis) Step4->Step5 Step6 6. Extraction & Purification Step5->Step6

Step-by-step workflow for the DIBAL-H mediated selective reduction of the nitrile group.

Protocol B: Acid-Catalyzed Hydration to 2-Fluoroquinoline-4-carboxamide

To convert the nitrile to a primary amide without triggering SNAr at the C2 position, basic hydrolysis must be strictly avoided. Concentrated sulfuric acid acts as both the solvent and the catalyst, protonating the nitrile to enhance its electrophilicity toward trace water hydration[3].

Step-by-Step Methodology:

  • Dissolution: Cool concentrated H₂SO₄ (5 mL per gram of substrate) to 0 °C in an ice bath. Slowly add 2-Fluoroquinoline-4-carbonitrile portion-wise with vigorous stirring.

  • Heating: Once fully dissolved, remove the ice bath and gently warm the reaction mixture to 40 °C for 4-6 hours.

  • Quenching: Pour the acidic mixture slowly over crushed ice (approx. 50 g per 5 mL of acid) while stirring vigorously. The primary amide will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight.

Self-Validating System Check: TLC monitoring (UV active) will show the product amide as significantly more polar than the starting nitrile. IR spectroscopy will validate the product through the emergence of a primary amide doublet (N-H stretch) around 3370 and 3320 cm⁻¹, and a strong C=O stretch at ~1650 cm⁻¹[3].

References

  • SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Natural Kaolin Supported Sulfuric Acid as an Efficient Catalyst for Selective Hydrolysis of Nitriles to Amides. ResearchGate. [Link]

Sources

Application

Application Note: Palladium-Catalyzed C–F Bond Activation and Cross-Coupling of 2-Fluoroquinoline-4-carbonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The functionalization of fluorinated heterocycles is a critical pathway in modern drug discovery, as it allows for the late-stage diversification of highly stable pharmacophores. While the carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry (bond dissociation energy ~126 kcal/mol), transition-metal catalysis has unlocked new paradigms for its selective cleavage[1].

2-Fluoroquinoline-4-carbonitrile presents a unique reactivity profile. The 2-position of the quinoline ring is naturally electrophilic. The addition of the strongly electron-withdrawing 4-carbonitrile group further lowers the lowest unoccupied molecular orbital (LUMO) of the system. While this makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr), it also primes the C–F bond for oxidative addition by an electron-rich Palladium(0) catalyst.

To successfully achieve cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) while suppressing the competing SNAr pathway, the catalytic system must employ highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as CyJohnPhos or BrettPhos)[2]. These ligands increase the electron density at the Pd center, facilitating the difficult C–F oxidative addition, while their steric bulk accelerates the final reductive elimination step[3].

Catalytic Cycle of C–F Activation

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-F Cleavage) Pd0->OxAdd 2-Fluoroquinoline- 4-carbonitrile PdII_F Ar-Pd(II)-F Intermediate OxAdd->PdII_F TransMet Transmetalation (Boronic Acid) PdII_F->TransMet Base / Aryl-B(OH)2 PdII_Nu Ar-Pd(II)-Nu Intermediate TransMet->PdII_Nu RedElim Reductive Elimination (Product Formation) PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Palladium-catalyzed C-F activation and cross-coupling catalytic cycle.

Reaction Optimization & Causality

The choice of base and ligand is the most critical factor in this transformation. Strong nucleophilic bases (e.g., NaOH, NaOMe) will directly attack the 2-position, yielding SNAr byproducts (e.g., 2-hydroxy or 2-methoxyquinoline-4-carbonitrile). Therefore, mild, non-nucleophilic bases like K3PO4 or Cs2CO3 are mandatory.

Table 1: Representative Optimization Data for Suzuki-Miyaura Coupling Reaction Conditions: 2-Fluoroquinoline-4-carbonitrile (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd source (5 mol%), Ligand (10 mol%), Base (2.0 equiv), 1,4-Dioxane (0.2 M), 100 °C, 16 h.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)2PPh3K3PO41,4-Dioxane100< 5PPh3 is insufficiently electron-rich for C–F activation.
2Pd(OAc)2XPhosK3PO41,4-Dioxane10045Moderate oxidative addition; sluggish transmetalation.
3Pd(OAc)2CyJohnPhosK3PO41,4-Dioxane10088Optimal balance of electronics and sterics[2].
4Pd2(dba)3CyJohnPhosK3PO41,4-Dioxane10092 Pre-formed Pd(0) prevents induction period delays.
5Pd2(dba)3CyJohnPhosNaOH1,4-Dioxane10015Major SNAr byproduct (2-hydroxyquinoline) observed.

Experimental Protocols

Experimental Workflow

Workflow Step1 1. Reagent Preparation Step2 2. Glovebox Assembly Step1->Step2 Step3 3. Thermal Reaction Step2->Step3 Step4 4. Quench & Extraction Step3->Step4 Step5 5. Purification (Column/HPLC) Step4->Step5

Figure 2: Step-by-step experimental workflow for Pd-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Self-Validating Principle: This protocol utilizes anhydrous conditions to prevent catalyst poisoning and SNAr hydrolysis. Reaction progress is self-validated by tracking the disappearance of the distinct 19F NMR signal of the starting material.

Materials Required:

  • 2-Fluoroquinoline-4-carbonitrile (1.0 mmol, 172.16 mg)

  • Arylboronic Acid (1.5 mmol)

  • Pd2(dba)3 (0.025 mmol, 22.9 mg, 2.5 mol% = 5 mol% Pd)

  • CyJohnPhos (0.10 mmol, 35.0 mg, 10 mol%)

  • Anhydrous K3PO4 (2.0 mmol, 424.5 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation (Glovebox Recommended): In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 2-fluoroquinoline-4-carbonitrile, arylboronic acid, Pd2(dba)3, CyJohnPhos, and finely milled anhydrous K3PO4.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-Dioxane. Seal the tube with a Teflon-lined screw cap.

    • Causality Note: Degassing the solvent (via sparging or freeze-pump-thaw) is critical. Oxygen rapidly oxidizes the electron-rich CyJohnPhos ligand, killing the active Pd(0) catalyst.

  • Heating: Transfer the sealed tube out of the glovebox and place it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

    • Causality Note: High stirring rates are required because the reaction is a heterogeneous mixture (K3PO4 is insoluble in dioxane).

  • In-Process Monitoring (Self-Validation): After 12 hours, withdraw a 50 µL aliquot under positive argon pressure. Dilute in CDCl3 and acquire a rapid 19F NMR spectrum. The complete disappearance of the starting material peak (typically around -65 to -70 ppm) confirms full conversion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the 2-arylquinoline-4-carbonitrile product.

Troubleshooting & Best Practices

  • Fluoride Byproduct Management: The oxidative addition and subsequent transmetalation release stoichiometric fluoride ions (F⁻) into the mixture. In some cases, free fluoride can etch glassware or coordinate to the Pd center, stalling the reaction. If incomplete conversion is observed despite active catalyst, adding a fluoride scavenger (e.g., TMS-Cl or LiCl) can help drive the catalytic cycle forward[3].

  • Protodeboronation: If the arylboronic acid is electron-deficient, it may undergo protodeboronation at 100 °C before transmetalation can occur. Solution: Switch to the corresponding pinacol boronate ester (BPin) or use a bimetallic Pd-Cu system to accelerate transmetalation[1].

  • SNAr Competition: If SNAr products are detected, ensure that the K3PO4 is strictly anhydrous. Trace water reacts with the base to generate hydroxide ions (OH⁻), which are potent nucleophiles that will displace the fluorine atom independently of the palladium catalyst.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research, 2008, 41(11), 1461–1473. URL: [Link]

  • Title: Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study Source: ACS Catalysis, 2020, 10(14), 7709–7718. URL: [Link]

  • Title: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions Source: The Journal of Organic Chemistry, 2010, 75(17), 5860-5866. URL: [Link]

Sources

Method

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from 2-Fluoroquinoline-4-carbonitrile

Executive Summary 2-Fluoroquinoline-4-carbonitrile is a highly versatile, bis-electrophilic building block utilized in the discovery of novel therapeutics and functional materials. This application note details validated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoroquinoline-4-carbonitrile is a highly versatile, bis-electrophilic building block utilized in the discovery of novel therapeutics and functional materials. This application note details validated, self-validating methodologies for the divergent synthesis of complex heterocyclic scaffolds by selectively exploiting its two orthogonal reactive centers: the highly activated C2-fluorine and the C4-carbonitrile.

By strategically ordering the reaction sequence, researchers can access distinct classes of novel heterocycles, including tetrazolo-quinolines and fused imidazo-quinolines, without the need for complex protecting-group chemistry.

Mechanistic Rationale & Reaction Design (E-E-A-T)

The synthetic utility of 2-fluoroquinoline-4-carbonitrile stems from the distinct electronic properties of its functional groups. Understanding the causality behind these reactivities is critical for successful protocol execution:

  • C2-Fluorine (Nucleophilic Aromatic Substitution - SNAr): Unlike aliphatic nucleophilic substitution, SNAr rates are driven by the electronegativity of the leaving group, making fluorine an exceptional substrate. The highly electronegative fluorine atom strongly polarizes the C2–F bond, lowering the activation energy for the rate-determining nucleophilic addition step . The resulting anionic Meisenheimer intermediate is highly stabilized by the adjacent quinoline nitrogen (which acts as an electron sink) and the strong electron-withdrawing inductive and resonance effects of the para-carbonitrile group .

  • C4-Carbonitrile (Cycloaddition & Condensation): The nitrile group serves as a latent pharmacophore. It can undergo a Lewis acid-catalyzed [3+2] cycloaddition with sodium azide to yield a 1,5-disubstituted tetrazole. Utilizing the Sharpless-Demko protocol (ZnBr2 in aqueous media) ensures that the reaction proceeds safely. The aqueous zinc system buffers the pH, preventing the generation of volatile, explosive hydrazoic acid while effectively lowering the LUMO of the nitrile to accelerate azide attack .

Workflow & Pathway Visualization

G SM 2-Fluoroquinoline-4-carbonitrile (Bis-Electrophilic Core) Rxn1 [3+2] Cycloaddition NaN3, ZnBr2, H2O SM->Rxn1 Pathway A (C4-Nitrile) Rxn2 Direct SNAr + Cyclization Bifunctional Amines SM->Rxn2 Pathway B (C2 & C4) Int1 2-Fluoro-4-(1H-tetrazol-5-yl)quinoline (Intermediate) Rxn1->Int1 Prod2 Imidazo[1,2-a]quinolines (Target Class II) Rxn2->Prod2 Tandem Reaction Prod1 Tetrazolo-Quinolines (Target Class I) Int1->Prod1 SNAr at C2 (Amines/Thiols)

Figure 1: Divergent synthetic pathways for functionalizing 2-Fluoroquinoline-4-carbonitrile.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-4-(1H-tetrazol-5-yl)quinoline (Intermediate 1)

Objective: Selective transformation of the C4-nitrile into a tetrazole while preserving the SNAr-active C2-fluorine.

  • Preparation: In a 100 mL round-bottom flask, suspend 2-Fluoroquinoline-4-carbonitrile (10.0 mmol, 1.72 g) in 30 mL of deionized water and 10 mL of isopropanol. Causality: Isopropanol enhances the solubility of the hydrophobic quinoline, ensuring a homogenous reaction interface.

  • Catalyst & Reagent Addition: Add Sodium Azide (NaN3, 12.0 mmol, 0.78 g) and Zinc Bromide (ZnBr2, 10.0 mmol, 2.25 g) .

  • Reaction: Equip the flask with a reflux condenser and heat the vigorously stirred mixture at 100 °C for 24 hours.

  • Self-Validating Workup: Cool the mixture to room temperature. The product will initially remain coordinated to zinc. Acidify to pH 2 using 3N HCl to break the zinc-tetrazole complex. The sudden precipitation of a white/off-white solid visually validates the successful release of the free tetrazole.

  • Isolation: Filter the solid, wash sequentially with cold water (2 × 20 mL) and cold ethyl acetate (10 mL), and dry under vacuum at 60 °C.

Protocol B: SNAr Diversification to 2-(Substituted-amino)-4-(1H-tetrazol-5-yl)quinolines

Objective: Nucleophilic aromatic substitution of the C2-fluorine with primary or secondary amines to yield Target Class I.

  • Preparation: Dissolve 2-Fluoro-4-(1H-tetrazol-5-yl)quinoline (2.0 mmol) in 10 mL of anhydrous DMF.

  • Nucleophile Addition: Add the desired amine (e.g., morpholine, 2.4 mmol) and N,N-Diisopropylethylamine (DIPEA, 4.0 mmol). Causality: DIPEA is critical to scavenge the HF generated during the SNAr step, preventing the protonation of the incoming nucleophile and maintaining the tetrazole in its more soluble, reactive anionic state.

  • Reaction: Stir the mixture at 80 °C for 4–6 hours. Monitor completion via TLC (Eluent: DCM/MeOH 9:1). Disappearance of the higher-Rf starting material validates reaction progress.

  • Isolation: Pour the cooled mixture into 50 mL of crushed ice/water. Adjust the pH to ~4-5 with 1N HCl to protonate the tetrazole and force precipitation. Filter, wash with water, and recrystallize from ethanol.

Protocol C: One-Pot Synthesis of Fused Imidazo[1,2-a]quinolines

Objective: Tandem SNAr and intramolecular cyclization using bifunctional nucleophiles to yield Target Class II.

  • Preparation: Dissolve 2-Fluoroquinoline-4-carbonitrile (2.0 mmol) in 10 mL of anhydrous DMSO.

  • Reagent Addition: Add ethylenediamine (2.2 mmol) and anhydrous K2CO3 (4.0 mmol).

  • Reaction: Heat to 100 °C for 12 hours under an inert argon atmosphere. Causality: The primary amine first attacks the highly electrophilic C2 position via SNAr. The elevated temperature then provides the thermodynamic driving force for the pendant secondary amine to attack the spatially proximate C4-nitrile, forming a cyclic amidine ring with the expulsion of ammonia.

  • Isolation: Dilute with 40 mL of water and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the typical yields, reaction times, and thermodynamic parameters associated with the described protocols, allowing for rapid experimental planning.

Reaction PathwaySubstrate / NucleophileReaction Time (h)Temp (°C)Isolated Yield (%)Mechanistic Note
Pathway A (Step 1) NaN3 / ZnBr22410082 - 88%Zn(II) coordination lowers nitrile LUMO
Pathway A (Step 2) Morpholine (Secondary)48091%Fast SNAr due to high nucleophilicity
Pathway A (Step 2) Aniline (Primary, Aryl)810074%Slower SNAr due to delocalized lone pair
Pathway B (Tandem) Ethylenediamine1210068%Entropy-driven intramolecular cyclization

References

  • Alonso, C., et al. (2022). "Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base." MDPI Molecules, 27(4), 1233. URL:[Link] [INDEX]

  • Schimler, S. D., et al. (2021). "Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination." Organic Letters, 23(11), 4458–4463. URL:[Link] [INDEX]

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link] [INDEX]

Application

Application Note: 2-Fluoroquinoline-4-carbonitrile as a Core Scaffold for Agrochemical Discovery

Executive Summary The quinoline scaffold is a privileged structure in agrochemical development, featuring prominently in commercial fungicides (e.g., quinoxyfen), herbicides (e.g., quinclorac, imazaquin), and parasiticid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in agrochemical development, featuring prominently in commercial fungicides (e.g., quinoxyfen), herbicides (e.g., quinclorac, imazaquin), and parasiticides[1]. As the demand for novel crop protection agents with distinct mechanisms of action increases, 2-Fluoroquinoline-4-carbonitrile (CAS 50504-19-3) has emerged as a highly versatile, commercially available building block[2][3]. This application note details the mechanistic rationale and validated protocols for utilizing this compound to synthesize diverse, high-value agrochemical libraries.

Mechanistic Rationale & Synthetic Strategy

The strategic placement of functional groups on 2-fluoroquinoline-4-carbonitrile (2-FQC) enables orthogonal derivatization, allowing researchers to explore multiple structure-activity relationship (SAR) vectors from a single starting material:

  • C2-Fluorine (Nucleophilic Aromatic Substitution - SNAr) : The fluorine atom at the 2-position is highly activated by the adjacent electronegative ring nitrogen. Fluorine is a superior leaving group in SNAr reactions compared to chlorine or bromine due to its high electronegativity, which strongly stabilizes the Meisenheimer complex transition state. This allows for the facile introduction of amines, alkoxides, or thiolates under mild conditions to generate fungicidal or insecticidal precursors[4][5].

  • C4-Carbonitrile (Functional Group Interconversion) : The nitrile group serves as a stable, masked carboxylic acid. It can be hydrolyzed to yield quinoline-4-carboxylic acids, which are critical pharmacophores for auxin-mimic herbicides[6]. Alternatively, it can be converted into tetrazoles or amidines to explore novel binding interactions with plant pathogenic targets.

SyntheticPathways A 2-Fluoroquinoline-4-carbonitrile (Core Scaffold) B C2 SNAr Reaction (Nucleophilic Attack) A->B Amines/Alcohols Base, Heat C C4 Nitrile Hydrolysis (Acid Catalysis) A->C H2O, H2SO4 Reflux D 2-Substituted Derivatives (Fungicide Precursors) B->D E Quinoline-4-carboxylic Acids (Herbicide Analogs) C->E

Divergent synthetic pathways of 2-FQC for targeted agrochemical development.

Experimental Protocols

General Note on Trustworthiness: The following protocols are designed as self-validating systems. In-process controls (e.g., TLC/LC-MS) are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Synthesis of 2-(Alkylamino)quinoline-4-carbonitrile via SNAr

Objective : Introduce structural diversity at the C2 position to evaluate fungicidal SAR[5]. Causality & Choice of Reagents : Potassium carbonate (K2CO3) is selected as a mild, insoluble base in acetonitrile (MeCN) to act as an acid sponge for the generated HF without hydrolyzing the C4 nitrile. MeCN provides an optimal polar aprotic environment to accelerate the SNAr without requiring excessive heating that could lead to side reactions.

Step-by-Step Procedure :

  • Preparation : In an oven-dried round-bottom flask, dissolve 2-FQC (1.0 eq, 10 mmol) in anhydrous MeCN (0.2 M).

  • Reagent Addition : Add finely powdered K2CO3 (2.0 eq) followed by the desired primary or secondary amine (1.2 eq). Self-Validation: Ensure the amine is added last to prevent premature degradation of the fluorinated starting material.

  • Reaction Execution : Stir the heterogeneous mixture at 60 °C under a nitrogen atmosphere.

  • Monitoring : Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The highly activated C2-fluorine typically ensures complete conversion within 2–4 hours.

  • Workup : Upon completion, cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography to isolate the 2-amino derivative.

Protocol B: Acidic Hydrolysis to 2-Fluoroquinoline-4-carboxylic Acid

Objective : Generate auxin-mimic herbicidal cores[6]. Causality & Choice of Reagents : Acidic hydrolysis (using H2SO4) is strictly preferred over basic hydrolysis (NaOH/KOH). Basic conditions would lead to competitive SNAr displacement of the C2-fluorine by hydroxide ions, yielding an unwanted 2-hydroxy/2-oxo byproduct[4]. Acidic conditions preserve the C2-fluorine for downstream diversification.

Step-by-Step Procedure :

  • Preparation : Suspend 2-FQC (1.0 eq, 5 mmol) in a 1:1 mixture of glacial acetic acid and 50% aqueous H2SO4 (10 mL total volume).

  • Reaction Execution : Heat the mixture to 100 °C under reflux. Self-Validation: The suspension will gradually become a homogeneous solution as the nitrile hydrates to the amide and subsequently hydrolyzes to the carboxylic acid.

  • Monitoring : Track the disappearance of the nitrile peak via IR spectroscopy (loss of ~2220 cm⁻¹ band) or LC-MS. Typical reaction time is 12–16 hours.

  • Workup : Cool the mixture in an ice bath. Carefully adjust the pH to ~3-4 using cold aqueous NaOH (20% w/v) to precipitate the carboxylic acid.

  • Isolation : Filter the precipitate, wash with cold distilled water, and dry under high vacuum to afford 2-fluoroquinoline-4-carboxylic acid.

Workflow Step1 1. Reagent Prep Dry Solvents Base Selection Step2 2. Reaction Controlled Heating Inert Atm Step1->Step2 Step3 3. Monitoring LC-MS Conversion Check Step2->Step3 Step4 4. Workup Quench Extraction Step3->Step4 Step5 5. Validation NMR HRMS Step4->Step5

Standardized experimental workflow for derivatization and library generation.

Data Presentation: Reaction Scope and Agrochemical Relevance

The following table summarizes the quantitative data and expected outcomes when utilizing 2-FQC in various derivatization workflows.

Reaction TypeReagents & ConditionsTypical YieldTarget Agrochemical ClassMechanism of Action / Utility
C2-Amination Aliphatic amines, K2CO3, MeCN, 60 °C85–95%FungicidesDisruption of fungal cell membrane integrity; structural analogs to quinoxyfen[5][7].
C2-Alkoxylation NaOR, ROH, 0 °C to RT75–88%Fungicides / HerbicidesLipophilicity tuning for improved foliar uptake and systemic mobility.
C4-Hydrolysis H2SO4 / AcOH, H2O, 100 °C70–85%HerbicidesAuxin mimics; mimics the action of quinclorac in broadleaf weed control[6].
C4-Tetrazole Synthesis NaN3, NH4Cl, DMF, 120 °C60–80%Broad-spectrumBioisostere for carboxylic acid; enhances metabolic stability and soil half-life.

Conclusion

2-Fluoroquinoline-4-carbonitrile is a highly programmable scaffold. By leveraging the differential reactivity of the C2-fluorine and C4-nitrile, researchers can rapidly construct diverse libraries of quinoline-based agrochemicals, streamlining the hit-to-lead optimization process in crop protection discovery.

References

  • Title: Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers Source: Applied Biochemistry and Biotechnology (PubMed) URL:[Link]

  • Title: Quinoline Derivatives in Discovery and Development of Pesticides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Title: Biologically active quinoline and quinazoline alkaloids part I Source: Medicinal Research Reviews (NIH PMC) URL:[Link]

Sources

Method

Application Note: Scalable Synthesis of 2-Fluoroquinoline-4-carbonitrile via Halogen Exchange (Halex)

Target Compound: 2-Fluoroquinoline-4-carbonitrile (CAS No.: 50504-19-3) Application: Pharmaceutical intermediate, building block for kinase inhibitors and advanced agrochemicals. Target Audience: Process chemists and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Fluoroquinoline-4-carbonitrile (CAS No.: 50504-19-3) Application: Pharmaceutical intermediate, building block for kinase inhibitors and advanced agrochemicals. Target Audience: Process chemists and drug development professionals.

Introduction and Strategic Rationale

The incorporation of fluorine into the quinoline scaffold drastically alters its physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity. 2-Fluoroquinoline-4-carbonitrile (CAS No.: 50504-19-3) is a highly valued intermediate in medicinal chemistry[1]. While small-scale syntheses often rely on exotic fluorinating agents, scaling up requires robust, cost-effective, and safe methodologies.

This application note details a validated protocol for the pilot-scale synthesis of 2-Fluoroquinoline-4-carbonitrile via a nucleophilic aromatic substitution ( SN​Ar ) Halogen Exchange (Halex) reaction, converting 2-chloroquinoline-4-carbonitrile to its fluorinated analog.

Mechanistic Causality and Process Design

In a professional process chemistry environment, the Halex reaction is preferred for its atom economy and scalability. However, the fluoride ion ( F− ) is highly solvated by water, which drastically reduces its nucleophilicity.

Causality in Experimental Choices:

  • Solvent Selection: Sulfolane is selected over DMF or DMSO. Sulfolane is a polar aprotic solvent with a high boiling point (285 °C) and excellent thermal stability, preventing solvent degradation during the prolonged heating required for the SN​Ar reaction.

  • Reagent Preparation: Spray-dried Potassium Fluoride (KF) is mandatory. Standard KF contains residual moisture that poisons the reaction. Spray-drying maximizes surface area and ensures anhydrous conditions.

  • Phase Transfer Catalyst (PTC): Tetraphenylphosphonium bromide ( PPh4​Br ) is utilized to solubilize the fluoride ion in the organic phase. Without a PTC, the reaction relies on solid-liquid interfacial interactions, resulting in stalled kinetics and low yields.

Process Workflow

G Start 2-Chloroquinoline-4-carbonitrile + Spray-Dried KF Solvent Add Sulfolane & PTC (N2 Atmosphere) Start->Solvent Heat Heat to 150°C (Overhead Stirring) Solvent->Heat Monitor HPLC Monitoring (Target >98% Conversion) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Quench & Phase Separation Monitor->Workup Conversion >98% Product 2-Fluoroquinoline-4-carbonitrile (Crystallization) Workup->Product

Figure 1: Process workflow for the Halex synthesis of 2-Fluoroquinoline-4-carbonitrile.

Quantitative Optimization Data

Prior to scale-up, reaction parameters were optimized to minimize the formation of hydrolysis byproducts (e.g., 2-hydroxyquinoline derivatives). The data below validates the selection of Sulfolane and PPh4​Br .

SolventCatalyst (PTC)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
DMFNone130244538
DMF18-Crown-6130188275
DMSO PPh4​Br 140128879
Sulfolane PPh4​Br 150 8 >99 92

Scale-Up Protocol (1.0 kg Scale)

Note: This procedure is designed for execution in a professional, controlled laboratory environment equipped with industrial HVAC, scrubbers, and appropriate PPE.

A. Reagent Preparation
  • Charge a vacuum oven with Potassium Fluoride (KF, 1.50 kg, 25.8 mol). Dry at 150 °C under high vacuum (<10 mbar) for 24 hours.

  • Purge a 20 L jacketed glass reactor with ultra-high purity Nitrogen ( N2​ ) for 30 minutes.

B. Reaction Execution
  • Under continuous N2​ flow, charge the reactor with anhydrous Sulfolane (8.0 L).

  • Add 2-chloroquinoline-4-carbonitrile (1.0 kg, 5.30 mol) and Tetraphenylphosphonium bromide (110 g, 0.26 mol, 5 mol%).

  • Initiate overhead stirring at 250 RPM.

  • Carefully transfer the anhydrous KF into the reactor.

  • Ramp the reactor jacket temperature to achieve an internal temperature of 150 °C. Maintain for 8 hours.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC. Proceed to workup when starting material is <2%.

C. Workup and Isolation
  • Cool the reaction mixture to 25 °C.

  • Transfer the mixture to a 50 L extraction vessel containing 15 L of chilled deionized water (5 °C) to precipitate inorganic salts and quench the reaction.

  • Extract the aqueous suspension with Ethyl Acetate (3 x 5.0 L).

  • Combine the organic phases and wash sequentially with water (3 x 5.0 L) to remove residual Sulfolane, followed by brine (5.0 L).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to a volume of approximately 2.0 L.

  • Induce crystallization by the slow addition of Heptane (4.0 L) at 0 °C.

  • Filter the resulting pale yellow crystals, wash with cold Heptane, and dry in a vacuum oven at 45 °C to yield 2-Fluoroquinoline-4-carbonitrile.

Safety and Handling Protocols

The synthesis of fluorinated quinolines[2] involves significant hazards that mandate strict institutional safety compliance:

  • Fluoride Toxicity: Anhydrous KF is highly toxic and corrosive. Inhalation of dust must be prevented. In the event of moisture exposure at high temperatures, trace Hydrofluoric Acid (HF) may generate. Calcium gluconate gel must be immediately available on-site.

  • Cyanide Scaffolds: While the nitrile group in 2-Fluoroquinoline-4-carbonitrile is covalently bound and generally stable, extreme acidic conditions must be avoided to prevent the theoretical release of hydrogen cyanide (HCN) gas.

  • Waste Treatment: All aqueous waste streams containing fluoride ions must be treated with Calcium Chloride ( CaCl2​ ) to precipitate insoluble Calcium Fluoride ( CaF2​ ) prior to legitimate disposal through certified hazardous waste management pathways.

References

  • EvitaChem. "Buy 5-Fluoro-1,2-dimethoxy-3-methylbenzene (EVT ...) - EvitaChem: 2-Fluoroquinoline-4-carbonitrile. CAS No.: 50504-19-3." EvitaChem Product Catalog.
  • BLD Pharm. "771-37-9 | 2-Fluoro-4-methylquinoline | BLD Pharm." BLD Pharm Research Catalog.

Sources

Application

Use of 2-Fluoroquinoline-4-carbonitrile in materials science research

Application Note: 2-Fluoroquinoline-4-carbonitrile as a Bifunctional Building Block in Materials Science Executive Summary & Chemical Profile In the development of advanced organic materials—ranging from Organic Light-Em...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Fluoroquinoline-4-carbonitrile as a Bifunctional Building Block in Materials Science

Executive Summary & Chemical Profile

In the development of advanced organic materials—ranging from Organic Light-Emitting Diodes (OLEDs) to Covalent Organic Frameworks (COFs)—the strategic selection of molecular building blocks dictates the electronic and structural properties of the final architecture. 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) is a highly specialized, bifunctional heterocyclic scaffold. It combines the exceptional electron-withdrawing capacity of a C4-carbonitrile group with the extreme susceptibility of a C2-fluorine atom to Nucleophilic Aromatic Substitution (SNAr). This dual reactivity allows materials scientists and chemical biologists to independently tune the steric and electronic profiles of the quinoline core, making it an ideal precursor for Donor-Acceptor (D-A) fluorophores, chemosensors, and supramolecular ligands.

Mechanistic Insights: The Causality of Reactivity

To effectively utilize 2-fluoroquinoline-4-carbonitrile, researchers must understand the thermodynamic and kinetic drivers behind its reactivity.

The SNAr Advantage of the 2-Fluoro Position: Unlike SN1 or SN2 reactions where carbon-halogen bond cleavage is the rate-determining step (favoring weaker C-I or C-Br bonds), the rate-determining step in SNAr is the addition of the nucleophile to form a negatively charged Meisenheimer complex. Fluorine is the most electronegative element; it withdraws electron density via strong inductive effects, drastically lowering the transition state energy of the nucleophilic attack[1]. Consequently, 2-fluoroquinolines undergo SNAr orders of magnitude faster than their 2-chloro or 2-bromo analogs, allowing for milder reaction conditions that preserve sensitive functional groups[2].

Electronic Tuning via the 4-Carbonitrile Group: The cyano (-CN) group at the C4 position serves two critical functions. Synthetically, it acts as a strong electron-withdrawing group (EWG) that further activates the C2 position for SNAr. Electronically, the fluorine and cyano groups synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This deep LUMO is a highly desirable trait for electron-transporting and emissive materials in OLED devices, as it facilitates efficient electron injection from the cathode[3]. Furthermore, the cyano nitrogen acts as a potent ditopic acceptor for halogen bonding, enabling predictable self-assembly in crystal engineering[4].

Reactivity Core 2-Fluoroquinoline-4-carbonitrile SNAr SNAr at C2 Position (Nucleophilic Attack) Core->SNAr Amines/Thiols Nitrile Nitrile Transformation at C4 Position Core->Nitrile Azides/Hydrazines OLED OLED Emitters (Donor-Acceptor) SNAr->OLED ICT Tuning MOF MOF/COF Linkers (Tetrazoles/Triazines) Nitrile->MOF Coordination

Fig 1. Divergent synthetic pathways of 2-Fluoroquinoline-4-carbonitrile in materials science.

Quantitative Data: Reactivity & Photophysics

The following tables summarize the empirical data driving the selection of 2-fluoroquinoline-4-carbonitrile in materials design.

Table 1: Comparative SNAr Reactivity at the Quinoline C2-Position | Leaving Group (C2) | Relative SNAr Rate ( krel​ ) | Mechanistic Rationale | | :--- | :--- | :--- | | -F (Fluorine) | ~300 - 500 | Highest electronegativity strongly stabilizes the rate-determining Meisenheimer complex addition step[1]. | | -Cl (Chlorine) | 1.0 (Reference) | Standard leaving group; slower addition step due to lower electronegativity compared to fluorine[2]. | | -Br (Bromine) | ~0.8 | Larger atomic radius decreases inductive electron withdrawal, slowing nucleophilic attack. |

Table 2: Photophysical Impact of Functional Groups on the Quinoline Scaffold

Substitution HOMO Level (eV) LUMO Level (eV) Primary Application
Unsubstituted Quinoline -6.00 -2.50 Baseline reference.
4-Carbonitrile (-CN) -6.25 -3.10 Lowers LUMO significantly; excellent for electron transport (OLEDs)[3].
2-Fluoro (-F) -6.30 -2.85 Deepens HOMO; increases oxidation potential.

| 2-Carbazolyl (Post-SNAr) | -5.50 | -3.00 | Creates D-A system; enables intramolecular charge transfer (ICT) and TADF. |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes embedded analytical checkpoints that confirm success before proceeding to subsequent steps.

Protocol A: Synthesis of a Donor-Acceptor TADF Emitter via SNAr

Objective: Couple 2-fluoroquinoline-4-carbonitrile with an electron-donating carbazole to create a highly twisted fluorophore for Thermally Activated Delayed Fluorescence (TADF). Causality: Cesium carbonate (Cs₂CO₃) is selected over potassium carbonate because the larger Cs⁺ cation enhances the solubility of the carbonate base in organic solvents, providing a "naked" and highly reactive carbonate anion to efficiently deprotonate the weakly acidic carbazole N-H. Dry DMF is utilized to prevent the competitive hydrolysis of the highly reactive 2-fluoro group into a 2-quinolone by trace water.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry N₂.

  • Reagent Loading: Add 2-fluoroquinoline-4-carbonitrile (1.0 mmol, 172 mg), 9H-carbazole (1.1 mmol, 184 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 652 mg).

  • Solvent Addition: Inject 10 mL of anhydrous DMF via syringe. Stir the suspension at 80 °C for 6 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexanes:EtOAc (3:1).

    • Validation: The starting material is non-fluorescent under 365 nm UV light. The successful formation of the D-A product will manifest as a new spot exhibiting bright, visible fluorescence (Intramolecular Charge Transfer emission) under 365 nm excitation.

  • Workup: Cool to room temperature and pour the mixture into 50 mL of ice-cold distilled water. Stir vigorously for 15 minutes to precipitate the crude product.

  • Isolation: Filter the precipitate under vacuum, wash with water (3 x 20 mL) to remove DMF and salts, and dry under high vacuum.

  • Final Validation: Confirm structure via ¹H NMR (CDCl₃). The disappearance of the broad carbazole N-H singlet (~8.1 ppm) and the preservation of the quinoline aromatic protons confirm successful C-N bond formation.

Workflow Step1 1. Reagent Prep (Dry DMF, Base) Step2 2. SNAr Reaction (80°C, 4-12h) Step1->Step2 Step3 3. Quench & Extract (H2O/EtOAc) Step2->Step3 Step4 4. Purification (Column/Recryst) Step3->Step4 Step5 5. Validation (NMR, HPLC, PL) Step4->Step5

Fig 2. Self-validating experimental workflow for the SNAr synthesis of D-A fluorophores.

Protocol B: Synthesis of a Tetrazole-Linked MOF Ligand

Objective: Convert the C4-carbonitrile group into a 5-substituted tetrazole to serve as a multidentate coordination ligand for Metal-Organic Frameworks (MOFs). Causality: Sodium azide (NaN₃) is reacted in the presence of ammonium chloride (NH₄Cl). The NH₄Cl acts as a mild proton source to generate hydrazoic acid (HN₃) in situ, which undergoes a [3+2] cycloaddition with the nitrile. This avoids the extreme explosion hazards associated with handling pure, isolated HN₃.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser, add 2-fluoroquinoline-4-carbonitrile (1.0 mmol, 172 mg), NaN₃ (3.0 mmol, 195 mg), and NH₄Cl (3.0 mmol, 160 mg).

  • Reaction: Add 10 mL of DMF. Heat the mixture to 120 °C behind a blast shield for 12 hours.

  • Quenching: Cool the reaction to room temperature. Carefully pour the mixture into 30 mL of water and acidify to pH ~2 using 1M HCl (Caution: Perform in a well-ventilated fume hood to safely vent any unreacted, trace HN₃ gas).

  • Self-Validation Checkpoint (FT-IR): Isolate a small aliquot of the resulting precipitate and perform rapid Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

    • Validation: The sharp, intense C≡N stretching band at ~2220 cm⁻¹ from the starting material must completely disappear. It will be replaced by broad N-H and C=N stretching bands (3100–2800 cm⁻¹) characteristic of the newly formed tetrazole ring.

  • Isolation: Filter the bulk precipitate, wash with cold water, and recrystallize from ethanol to yield the pure tetrazole ligand.

References

  • Title: Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter? Source: Crystal Growth & Design (ACS Publications). URL:[Link]

  • Title: Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. Source: Organic Letters (ACS Publications). URL:[Link]

  • Title: SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Fluoroquinoline-4-carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Fluoroquinoline-4-carbonitrile. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoroquinoline-4-carbonitrile. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the chemical causality, thermodynamic barriers, and mechanistic troubleshooting required to achieve high-yielding fluorination of quinoline scaffolds.

Mechanistic Overview & Causality

The most scalable route to 2-fluoroquinoline-4-carbonitrile is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloroquinoline-4-carbonitrile[1]. The 2-position of the quinoline ring is highly electrophilic, activated by both the adjacent quinoline nitrogen and the electron-withdrawing 4-cyano group.

However, the primary bottleneck in this synthesis is the dual nature of the fluoride ion ( F− ). In solution, fluoride's efficacy as a nucleophile is severely compromised by either strong solvation (in protic environments) or the high lattice energy of its alkali metal salts (e.g., KF, CsF) in aprotic solvents. To achieve high yields, your experimental design must overcome these thermodynamic barriers to generate a highly reactive, "naked" fluoride ion while strictly excluding moisture to prevent competitive hydrolysis.

SNAr_Workflow Substrate 2-Chloroquinoline-4-carbonitrile (Starting Material) Meisenheimer Meisenheimer Intermediate (Transition State) Substrate->Meisenheimer + F- (Nucleophilic Attack) SideProduct 2-Hydroxyquinoline-4-carbonitrile (Hydrolysis Side Product) Substrate->SideProduct + OH- (Hydrolysis) Reagent Anhydrous NMe4F or KF + PTC Reagent->Meisenheimer Provides F- Product 2-Fluoroquinoline-4-carbonitrile (Target Product) Meisenheimer->Product - Cl- (Elimination) Water Trace H2O (Contaminant) Water->SideProduct Generates OH-

Figure 1: Mechanistic workflow of SNAr fluorination vs. competitive hydrolysis pathway.

Troubleshooting Guides & FAQs

Q1: My Halex (Halogen Exchange) reaction using Potassium Fluoride (KF) in DMF at 140°C is stalling at a 30% yield. How can I drive this to completion? A1: The stall is caused by the high lattice energy of KF, which limits the concentration of dissolved, reactive fluoride ions in DMF. Causality & Solution: To break the lattice energy barrier, switch your fluoride source to Anhydrous Tetramethylammonium Fluoride ( NMe4​F ). The bulky, charge-diffuse tetramethylammonium counterion minimizes tight ion-pairing, drastically increasing fluoride's nucleophilicity. This allows the SNAr reaction to proceed rapidly at 80°C (or even room temperature) with yields frequently exceeding 85%[2]. Alternatively, if you must use KF, implement a phase-transfer catalyst (PTC) such as tetrabutylammonium chloride ( n−Bu4​NCl ) combined with a solid-state mechanochemical approach[3].

Q2: I am observing a highly polar side-product on my TLC plate that is ruining my purification. What is it, and how do I prevent it? A2: This is almost certainly 2-hydroxyquinoline-4-carbonitrile. Causality & Solution: Fluoride is highly hygroscopic. If trace water is present in your solvent or fluoride salt, the F− ion will act as a base rather than a nucleophile, deprotonating water to generate hydroxide ( OH− ). Hydroxide is a vastly superior nucleophile to fluoride and will rapidly displace the chloride to form the hydroxy-quinoline waste product. You must implement rigorous, self-validating drying protocols (see Protocol A) to ensure strictly anhydrous conditions.

Q3: Are there alternative synthetic routes that do not require the pre-chlorinated quinoline precursor? A3: Yes. Recent advances in photoredox catalysis have enabled the direct C–H nucleophilic fluorination of quinoline scaffolds. This is achieved through an electron-transfer-enabled concerted nucleophilic substitution, bypassing the traditional Meisenheimer intermediate[4]. Because your substrate has the 4-position blocked by a cyano group, the site selectivity naturally favors the 2-position. However, for standard bench-scale and industrial synthesis, the SNAr of the 2-chloro precursor remains the most robust and scalable method.

Validated Experimental Protocols (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) so you can verify the chemical state before proceeding to the next step.

Protocol A: High-Yield SNAr via Anhydrous NMe4​F

This protocol leverages the "naked" fluoride effect to achieve high yields at lower temperatures[2].

  • Reagent Preparation (Critical Step):

    • Action: Dry NMe4​F⋅4H2​O under high vacuum at 100°C for 24 hours, or utilize an azeotropic distillation with anhydrous toluene immediately prior to the reaction[5].

    • Self-Validation: The salt must transition from a clumpy hydrate to a free-flowing, fine white powder. If it clumps upon cooling, moisture has re-entered the system; repeat the drying step.

  • Reaction Setup:

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of 2-chloroquinoline-4-carbonitrile[1] in anhydrous DMF (0.2 M). Add 2.0 equivalents of the freshly dried NMe4​F .

  • Execution & Monitoring:

    • Action: Heat the mixture to 80°C and stir for 3 hours.

    • Self-Validation (IPC): Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The reaction is complete when the starting material peak ( M+=188 for 35Cl ) is completely replaced by the product peak ( M+=172 ).

  • Workup:

    • Action: Cool to room temperature, dilute with ethyl acetate, and wash iteratively with distilled water (3x) to remove DMF and residual salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Mechanochemical Solid-State Fluorination

This protocol bypasses solvent solubility limits by forcing physical contact between the crystal lattices of the reagents[3].

  • Milling Setup:

    • Action: In a stainless-steel ball-milling jar, combine 1.0 equiv of 2-chloroquinoline-4-carbonitrile, 3.0 equiv of spray-dried KF, and 0.5 equiv of n−Bu4​NCl (Phase Transfer Catalyst). Add two 10 mm stainless-steel milling balls.

  • Execution:

    • Action: Secure the jar in a mixer mill. Apply external heating (via a preset heat gun or heating jacket) to maintain an internal temperature of 130°C. Mill at 30 Hz for 45 minutes[3].

    • Self-Validation (IPC): Open the jar in a fume hood. The mixture should be a homogenous, fine powder without sticky aggregates. Run a rapid TLC (Hexanes:EtOAc 8:2); the starting material spot should be absent.

  • Workup:

    • Action: Extract the milled powder with ethyl acetate, filter through a short pad of silica gel to remove inorganic salts and the PTC, and concentrate the filtrate.

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic trade-offs of the various synthetic strategies for 2-fluoroquinoline-4-carbonitrile.

MethodologyReagents & CatalystTemp (°C)TimeTypical YieldPrimary Mechanistic Advantage
Standard Halex KF, DMF140°C24 h30 - 50%Low cost of reagents; accessible setup.
Anhydrous NMe4​F NMe4​F (anh), DMF80°C3 h> 85%Diffuse counterion generates highly nucleophilic "naked" F− [2].
Mechanochemical KF, n−Bu4​NCl 130°C45 min> 80%Forces solid-state lattice interaction; eliminates solvent solvation barriers[3].
Direct C-H Fluorination AgF2​ , PhotocatalystRT12 hVariableBypasses the need for a chlorinated precursor via electron-transfer[4].

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Cyclization in Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the thermal cyclization step—the most notorio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the thermal cyclization step—the most notorious bottleneck in classic quinoline frameworks like the Gould-Jacobs and Conrad-Limpach reactions.

Because the 6π-electrocyclization required to form the 4-hydroxyquinoline core demands high activation energy (typically >250 °C), researchers frequently encounter issues such as product degradation, incomplete conversion, and difficult isolation. This guide provides field-proven causality analyses and self-validating protocols to optimize your synthetic workflows.

Reaction Pathway & Bottlenecks

G A Starting Materials (Aniline + Electrophile) B Condensation Intermediate (Schiff Base / Enamine) A->B Condensation (-H2O / -EtOH) C THERMAL CYCLIZATION Bottleneck (>250°C) B->C High Heat (Dowtherm A / MW) D Target Product (4-Hydroxyquinoline) C->D 6π Electrocyclization (Optimal Conditions) E Side Reaction (Tarring / Degradation) C->E Prolonged Heating / Poor Heat Transfer F Side Reaction (Regioisomer Mixtures) C->F Meta-Substituted Anilines

Reaction pathway and common thermal cyclization bottlenecks in quinoline synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My thermal cyclization yields a black, tarry mixture with very little of the desired 4-hydroxyquinoline. What is causing this degradation? A1: Tarring is the most common consequence of prolonged exposure to the extreme temperatures (>250 °C) required for the rate-determining electrocyclic ring-closing step[1][2].

  • Causality: The intermediate enamine or Schiff base is thermally sensitive. If heat transfer is inefficient (e.g., slowly ramping up the temperature of a batch reactor), the substrate spends too much time in the 150–200 °C "danger zone." In this range, oxidative degradation and polymerization outpace the desired cyclization.

  • Solution: Switch to Microwave-Assisted Organic Synthesis (MAOS) or a continuous flow reactor to ensure instantaneous heating[3][4]. If conventional heating must be used, employ the "flash-heating" method: pre-heat your solvent (Dowtherm A or diphenyl ether) to reflux before adding the intermediate dropwise[5].

Q2: The reaction stalls at the intermediate stage (e.g., anilidomethylenemalonate), resulting in incomplete cyclization. How can I drive it to completion? A2: Incomplete cyclization usually indicates insufficient thermal energy to overcome the electrocyclic barrier[6].

  • Causality: Your solvent's boiling point may be too low, or your heating mantle is underperforming. Alternatively, if your aniline ring possesses strong electron-withdrawing groups (e.g., -NO₂), the ring is deactivated. This reduces the nucleophilicity of the aromatic carbon, making the electrophilic cyclization highly unfavorable[7].

  • Solution: Verify that the internal reaction temperature reaches at least 250 °C using an internal thermocouple. Use high-boiling inert solvents like Dowtherm A (b.p. 258 °C) or diphenyl ether (b.p. 259 °C)[8]. For highly deactivated systems, conventional thermal cyclization may fail entirely, necessitating alternative catalytic routes.

Q3: I am using a meta-substituted aniline, and my NMR shows a mixture of two different quinoline products. Can this be avoided? A3: Yes, this is a well-documented regioselectivity issue in both Gould-Jacobs and Conrad-Limpach syntheses.

  • Causality: In meta-substituted anilines, cyclization can occur at either of the two available ortho positions, leading to an inseparable mixture of 5-substituted and 7-substituted quinolones[1][3].

  • Solution: Regioselectivity is governed by a competition between steric hindrance and electronic directing effects. To favor one isomer, you must introduce a bulky temporary blocking group or rely on strongly directing electronic effects. If high purity of a single regioisomer is required, redesign the retrosynthesis to use an ortho- or para-substituted precursor.

Q4: After cyclization in diphenyl ether, I cannot isolate my product. It remains dissolved or crashes out as a sticky mess. How do I purify it? A4: High-boiling solvents like diphenyl ether and mineral oil are notoriously difficult to remove via standard rotary evaporation[1][8].

  • Causality: The 4-hydroxyquinoline core is highly polar and capable of hydrogen bonding, making it insoluble in non-polar solvents. Diphenyl ether, conversely, is highly non-polar and remains liquid at room temperature.

  • Solution: Do not attempt to distill off the solvent. Allow the reaction mixture to cool to room temperature so the product precipitates. Dilute the mixture with a large volume of a non-polar solvent (e.g., hexanes or toluene) and filter. The hexanes will strip away the residual diphenyl ether while leaving the polar quinoline on the frit[9].

Quantitative Data: Conventional vs. Microwave-Assisted Cyclization

To bypass the thermal degradation inherent to conventional batch heating, modern protocols heavily favor microwave irradiation. The table below summarizes the dramatic differences in reaction parameters and outcomes[6][10][11].

Heating MethodSubstrateTemp (°C)TimeYield (%)Primary Issue Observed
Conventional Batch Aniline + DEEM2502–4 hours20–40%Tarring, product decomposition
Conventional Batch Aniline + DEEM259 (Reflux)45 mins60–75%Difficult solvent removal
Microwave (MAOS) Aniline + DEEM25020 mins<30%Incomplete cyclization
Microwave (MAOS) Aniline + DEEM3005–10 mins85–95%None (Optimal parameters)
Microwave (MAOS) Aniline + DEEM300>20 mins<50%Thermal degradation

Self-Validating Experimental Protocols

Protocol A: Classical Thermal Cyclization (Flash-Heating Method)
  • Purpose: To minimize tarring during conventional Gould-Jacobs or Conrad-Limpach cyclizations by reducing the residence time of the intermediate in the degradation-prone temperature zone[5].

  • Self-Validation: The sudden evolution of ethanol/water vapor upon addition confirms immediate cyclization. The final hexane wash validates the removal of the high-boiling solvent.

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 3-neck round-bottom flask with a reflux condenser, an internal thermocouple, and a pressure-equalizing addition funnel.

  • Solvent Pre-heating: Add 10 volumes (relative to substrate weight) of diphenyl ether to the flask. Heat vigorously using a heating mantle until the internal temperature stabilizes at 250–258 °C.

  • Substrate Addition (Critical): Dissolve the purified condensation intermediate (e.g., anilidomethylenemalonate) in a minimal amount of warm diphenyl ether. Add this solution dropwise via the addition funnel into the refluxing solvent.

    • Causality: Dropwise addition into pre-heated solvent ensures instantaneous 6π-electrocyclization, preventing the intermediate from stewing at lower temperatures where side reactions dominate.

  • Reaction Monitoring: Maintain reflux for 30–45 minutes. Monitor by TLC (eluent: EtOAc/Hexane) until the intermediate is fully consumed.

  • Precipitation & Isolation: Remove the heat source and allow the mixture to cool to 50 °C. Pour the mixture into 5 volumes of vigorously stirred hexanes.

  • Purification: Collect the precipitated 4-hydroxyquinoline by vacuum filtration. Wash the filter cake with additional hexanes (3 x 20 mL) to strip away residual diphenyl ether[9]. Dry under high vacuum.

Protocol B: Microwave-Assisted Thermal Cyclization
  • Purpose: To achieve rapid, high-yielding cyclization while avoiding the use of intractable high-boiling solvents[10][11].

  • Self-Validation: The internal pressure and temperature sensors of the microwave reactor provide real-time validation that the activation energy barrier is being met without overshooting into degradation conditions.

Step-by-Step Methodology:

  • Preparation: Charge a specialized microwave reactor vial (e.g., 10 mL capacity, pressure-rated to 30 bar) with the condensation intermediate (1.0 mmol).

  • Solvent Selection: Add 2 mL of a microwave-absorbing solvent (e.g., DMF or NMP). Note: If the intermediate melts cleanly, this reaction can be performed solvent-free.

  • Irradiation Parameters: Seal the vial with a crimp cap. Program the microwave synthesizer to ramp to 280–300 °C over 2 minutes, and hold at this temperature for exactly 5 to 10 minutes[6].

    • Causality: The rapid volumetric heating of microwaves overcomes the activation barrier instantly, completing the reaction before secondary degradation pathways can initiate.

  • Cooling: Allow the microwave's compressed air cooling system to rapidly cool the vial to <50 °C.

  • Workup: Precipitate the product by adding 5 mL of ice-cold water. Filter the precipitate, wash with cold water followed by a small amount of diethyl ether, and dry to obtain the pure quinoline derivative.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-Fluoroquinoline-4-carbonitrile

Welcome to the Technical Support Center for the synthesis of 2-Fluoroquinoline-4-carbonitrile. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face during C(s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoroquinoline-4-carbonitrile. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face during C(sp²)–F bond formation. The conversion of 2-chloroquinoline-4-carbonitrile to its fluorinated analog relies on Nucleophilic Aromatic Substitution (SNAr). However, the unique properties of the fluoride ion—namely its high hydration energy, basicity, and tight ion-pairing—often lead to incomplete conversions and side reactions.

This center provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible yields and high scientific integrity.

Part 1: Mechanistic Overview

Understanding the fundamental pathway is critical for troubleshooting. The reaction proceeds via a two-step SNAr mechanism where the nucleophilic fluoride attacks the electron-deficient C2 position, forming a negatively charged Meisenheimer intermediate, followed by the expulsion of the chloride leaving group.

SNAr_Mechanism Substrate 2-Chloroquinoline- 4-carbonitrile Meisenheimer Meisenheimer Intermediate Substrate->Meisenheimer + F⁻ attack Fluoride Fluoride Source (e.g., Me4NF) Fluoride->Meisenheimer Product 2-Fluoroquinoline- 4-carbonitrile Meisenheimer->Product - Cl⁻ elimination Byproduct Chloride Salt Leaving Group Meisenheimer->Byproduct

Fig 1: SNAr mechanism for 2-Fluoroquinoline-4-carbonitrile synthesis via a Meisenheimer complex.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my SNAr fluorination yielding unreacted 2-chloroquinoline-4-carbonitrile even after 24 hours at 130 °C? Causality: The standard Halex (halogen exchange) reaction relies on anhydrous KF or CsF. These alkali metal fluorides have high lattice energies, resulting in extremely poor solubility in polar aprotic solvents like DMSO or DMF[1]. Because the reaction is highly heterogeneous, the effective concentration of the nucleophilic fluoride anion in solution is negligible, stalling the reaction. Solution: You must either use a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) to shuttle the fluoride into the organic phase, or switch to an organic-soluble fluoride source like tetramethylammonium fluoride (Me₄NF)[2]. Me₄NF provides a "naked" fluoride ion due to the bulky, charge-diffuse tetramethylammonium cation, drastically lowering the activation energy required to form the Meisenheimer intermediate[3].

Q2: I am observing significant amounts of 2-hydroxyquinoline-4-carbonitrile byproduct. How can I prevent this? Causality: Fluoride salts are exceptionally hygroscopic. If even trace amounts of water are present in your solvent or reagents, the hydroxide ion (formed via the equilibrium of F⁻ + H₂O ⇌ HF + OH⁻) acts as a superior nucleophile. It will rapidly attack the highly electrophilic C2 position of the quinoline ring to form the hydroxy byproduct. Solution: While traditional protocols require rigorous azeotropic drying of KF, a modern, highly reliable approach is to use the tetramethylammonium fluoride tert-amyl alcohol adduct (Me₄NF•t-AmylOH)[2]. The bulky tert-amyl alcohol hydrogen-bonds to the fluoride, shielding it from ambient moisture and allowing benchtop handling. Upon heating in DMSO, the adduct dissociates enough to allow the highly electrophilic 2-chloroquinoline-4-carbonitrile to outcompete the alcohol, leading to clean C–F bond formation without hydrolysis[3].

Q3: High-temperature reactions in DMSO are causing tarry degradation products. Are there milder alternatives? Causality: Prolonged heating at 130–150 °C in DMSO often leads to solvent decomposition (generating dimethyl sulfide and other reactive sulfur species), which subsequently react with the electron-deficient quinoline core, destroying your yield. Solution: Lower the reaction temperature by increasing the nucleophilicity of your fluoride source (as in Q2), or eliminate the solvent entirely. A recent breakthrough in green chemistry demonstrates that solid-state mechanochemical fluorination (ball milling) using KF and a quaternary ammonium salt can drive the reaction without any high-boiling solvents[4]. The mechanical energy continuously exposes fresh, highly reactive KF surfaces, enabling rapid conversion while entirely avoiding solvent-induced degradation[5].

Part 3: Experimental Protocols
Protocol A: Mild Homogeneous SNAr using Me₄NF•t-AmylOH

This protocol is ideal for benchtop synthesis where rigorous anhydrous conditions are difficult to maintain[2].

  • Setup: In a standard reaction vial (no glovebox required), add 2-chloroquinoline-4-carbonitrile (1.0 equiv) and Me₄NF•t-AmylOH (1.5 equiv).

  • Solvation: Dissolve the mixture in anhydrous DMSO to achieve a 0.2 M concentration.

  • Reaction: Stir the homogeneous solution at 80 °C for 4–6 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. Complete conversion is validated by the disappearance of the starting material's characteristic chlorine isotope pattern (M+H 189/191 m/z) and the appearance of the fluorinated mass (M+H 173 m/z).

  • Workup: Quench the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine (3x). Causality of washing: DMSO is highly miscible with water; repeated brine washes ensure complete removal of the solvent and unreacted fluoride salts, preventing downstream purification issues. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Solid-State Mechanochemical Fluorination

This protocol is ideal for scaling up without the use of toxic, high-boiling solvents[4].

  • Setup: To a stainless-steel ball-milling jar, add 2-chloroquinoline-4-carbonitrile (1.0 equiv), anhydrous KF (3.0 equiv), and tetrabutylammonium chloride (n-Bu₄NCl, 0.5 equiv).

  • Milling Preparation: Add a stainless-steel milling ball to the jar and seal it securely.

  • Reaction: Mill the mixture at a frequency of 30 Hz. Apply external heating to the milling jar to maintain an internal temperature of 130 °C using a temperature-controllable heat gun. Mill for 60 minutes.

  • Self-Validation Step: The physical transformation of the crystalline starting materials into a fine, homogeneous powder indicates proper mechanical mixing and phase-transfer activation.

  • Workup: Cool the jar to room temperature. Extract the solid mixture with ethyl acetate and filter it directly through a short pad of silica gel. Causality of filtration: This step completely traps the inorganic KCl byproduct and excess KF, ensuring the concentrated crude mass accurately reflects the organic product yield prior to final purification.

Part 4: Data Presentation

The following table summarizes the quantitative performance and operational requirements of various fluoride sources for the synthesis of 2-Fluoroquinoline-4-carbonitrile.

Fluoride SourceReagent StateTypical SolventTemp (°C)Moisture SensitivityTypical Yield
Anhydrous KF HeterogeneousDMSO / DMF130–150Extremely High40–60%
Anhydrous CsF HeterogeneousDMSO / DMF110–130Extremely High50–70%
Me₄NF•t-AmylOH HomogeneousDMSO80Low (Bench-stable)>85%
KF + n-Bu₄NCl Solid-State (Milled)None130Moderate>80%
Part 5: References

1.[2] Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination . PMC - NIH.[Link] 2.[3] Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination . Organic Letters.[Link] 3.[1] SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride . The Journal of Organic Chemistry.[Link] 4.[4] Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides . Green Chemistry (RSC Publishing).[Link] 5.[5] (PDF) Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides . ResearchGate.[Link]

Sources

Optimization

Removal of impurities from 2-Fluoroquinoline-4-carbonitrile

Technical Support Center: Troubleshooting & Purification of 2-Fluoroquinoline-4-carbonitrile Welcome to the technical support and troubleshooting center for the synthesis and purification of 2-Fluoroquinoline-4-carbonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Purification of 2-Fluoroquinoline-4-carbonitrile

Welcome to the technical support and troubleshooting center for the synthesis and purification of 2-Fluoroquinoline-4-carbonitrile. As a highly reactive, electron-deficient heterocyclic intermediate, this compound is critical in the development of kinase inhibitors and atropisomerically stable diarylamines . However, its unique electronic properties make it notoriously difficult to isolate in high purity.

This guide is designed for process chemists and researchers, providing mechanistic insights into impurity formation and self-validating protocols to ensure high-yield, high-purity isolation.

Mechanistic Insight: The Vulnerability of the C-F Bond

The quinoline ring is inherently electron-deficient. The addition of a carbonitrile group at the 4-position exerts a powerful electron-withdrawing effect (both inductive and mesomeric), drastically reducing electron density across the aromatic system. Consequently, the C2 position becomes exceptionally electrophilic. While the fluorine atom is an excellent leaving group for downstream Nucleophilic Aromatic Substitution ( SN​Ar ) reactions, it is also highly susceptible to premature displacement by trace nucleophiles—most notably water and residual alcohols. Understanding this causality is the key to mastering its purification.

FAQ & Troubleshooting Guide

Q1: My isolated 2-Fluoroquinoline-4-carbonitrile is heavily contaminated with a highly polar impurity that streaks on the TLC baseline. What is it, and how do I remove it? Causality: The highly polar impurity is almost certainly 2-hydroxyquinoline-4-carbonitrile (which tautomerizes to the thermodynamically stable 2-oxo-1,2-dihydroquinoline-4-carbonitrile). Because the C2 position is hyper-electrophilic, any trace moisture during the reaction or standard aqueous workups allows water or hydroxide ions to act as nucleophiles, hydrolyzing the C-F bond. Resolution: To remove this impurity without degrading your product, exploit the acidity of the 2-quinolone/2-hydroxy group. Dissolve the crude mixture in a non-polar organic solvent (e.g., ethyl acetate/toluene) and wash quickly with cold (0–5 °C) dilute aqueous sodium bicarbonate ( NaHCO3​ ). The low temperature kinetically suppresses further hydrolysis of your product, while the basic wash partitions the acidic hydroxy impurity into the aqueous phase.

Q2: I am synthesizing this compound via a Halex (Halogen Exchange) reaction from 2-chloroquinoline-4-carbonitrile, but I cannot separate the unreacted starting material from the product. What is the best approach? Causality: Halex reactions often fail to reach 100% conversion. The 2-chloro and 2-fluoroquinolines have nearly identical dipole moments and polarities, leading to co-elution on standard silica gel when using traditional Hexanes/Ethyl Acetate solvent systems. Resolution: Switch to a highly polarizable solvent system, such as Toluene/Ethyl Acetate. The π−π interactions between toluene and the quinoline core differentially resolve the slightly more compact fluoro-derivative from the bulkier chloro-derivative. Alternatively, because the fluoro-derivative has lower intermolecular polarizability, it is significantly more volatile; vacuum sublimation is an excellent, solvent-free purification alternative.

Q3: I performed the fluorination using TMAF (Tetramethylammonium fluoride) dried with isopropanol, and I'm seeing an unexpected ether impurity. Why? Causality: As documented in recent industrial scale-ups for SN​Ar fluorinations , drying fluoride sources like TMAF with alcohols leaves residual alkoxides in the reaction matrix. Because 2-fluoroquinolines are incredibly reactive, these residual alcohols undergo a secondary SN​Ar reaction, displacing the newly installed fluorine to form 2-isopropoxyquinoline-4-carbonitrile. Resolution: Rigorously dry the fluoride source using azeotropic distillation with non-nucleophilic solvents (e.g., anhydrous DMF or toluene) and avoid alcoholic solvents entirely during the reaction phase.

Quantitative Impurity Profile Data

Summarizing the physicochemical properties of the reaction matrix allows for targeted purification strategies.

Impurity ProfileMolecular WeightTLC Rf​ (Toluene/EtOAc 9:1)Origin / CausalityRecommended Resolution
2-Fluoroquinoline-4-carbonitrile 172.16 g/mol 0.45Target ProductN/A
2-Chloroquinoline-4-carbonitrile 188.61 g/mol 0.42Incomplete Halex reactionHigh-resolution chromatography
2-Hydroxyquinoline-4-carbonitrile 170.17 g/mol 0.05 (Streaks)Hydrolysis of C-F bondCold aqueous basic wash
2-Isopropoxyquinoline-4-carbonitrile 212.25 g/mol 0.55Residual alcohol in TMAFRecrystallization (Hexanes)

Experimental Methodologies

Protocol 1: Anhydrous SN​Ar Fluorination & Hydrolysis-Free Workup

This protocol is designed as a self-validating system: by systematically eliminating water and utilizing non-nucleophilic drying agents, the formation of the 2-hydroxy impurity is physically prevented.

  • Reagent Preparation: Dry Tetramethylammonium fluoride tetrahydrate ( TMAF⋅4H2​O ) via azeotropic distillation with anhydrous DMF at 90 °C under vacuum until the water content is <0.1% (verified by Karl Fischer titration). Do not use alcohols for drying.

  • Reaction Execution: Dissolve 2-chloroquinoline-4-carbonitrile (1.0 eq) in anhydrous DMF. Add the dried TMAF (1.5 eq) and stir at 80 °C for 4 hours under a strict nitrogen atmosphere.

  • Inorganic Filtration (Self-Validating Step): Cool the mixture to room temperature. Do not perform an aqueous quench. Instead, add anhydrous toluene (3 volumes) to precipitate residual TMAF and tetramethylammonium chloride salts. Filter the suspension rapidly through a pad of dry Celite. This ensures zero hydrolytic degradation occurs during workup.

  • Concentration: Concentrate the filtrate under high vacuum (rotary evaporator bath <40 °C) to yield the crude product.

Protocol 2: High-Resolution Silica Gel Chromatography

Used to separate the target product from unreacted chloro-starting material .

  • Column Packing: Slurry-pack a silica gel column (230-400 mesh) using 100% Toluene. Causality: Toluene provides the differential π -stacking interactions necessary to separate the structurally similar chloro/fluoro analogs.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Toluene/Dichloromethane (1:1) and apply evenly to the column head.

  • Elution: Elute using a shallow gradient of 0% to 5% Ethyl Acetate in Toluene. Collect small fractions (e.g., 15 mL fractions for a 10 g scale).

  • Analysis & Pooling: Analyze fractions via TLC (UV 254 nm). The fluoro-derivative elutes slightly earlier than the chloro-derivative. Pool pure fractions and concentrate in vacuo.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (2-Fluoroquinoline-4-carbonitrile) Filter 1. Filtration of Inorganic Salts (Removes excess KF/TMAF) Crude->Filter Quench 2. Cold Aqueous NaHCO3 Quench (Partitions Hydrolysis Impurities) Filter->Quench OrgPhase Organic Phase (Fluoro & Chloro Quinolines) Quench->OrgPhase Extract AqPhase Aqueous Phase (2-Hydroxyquinoline Impurity) Quench->AqPhase Discard Chroma 3. Silica Gel Chromatography (Toluene/EtOAc Gradient) OrgPhase->Chroma Sublimation Alternative: Vacuum Sublimation (Separates Chloro/Fluoro) OrgPhase->Sublimation Pure Pure 2-Fluoroquinoline-4-carbonitrile (>99% Purity) Chroma->Pure Sublimation->Pure

Caption: Purification workflow for 2-Fluoroquinoline-4-carbonitrile and impurity isolation.

References

  • Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. National Institutes of Health (PMC). Available at:[Link]

  • Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Process for the preparation of 7-substituted-3 quinolinecarbonitriles (US20030212276A1).Google Patents.
Troubleshooting

Technical Support Center: Gould-Jacobs Reaction Optimization &amp; Regioselectivity Control

Welcome to the advanced troubleshooting center for the Gould-Jacobs reaction. This guide is designed for researchers and drug development professionals facing challenges with regioselectivity and yield when synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the Gould-Jacobs reaction. This guide is designed for researchers and drug development professionals facing challenges with regioselectivity and yield when synthesizing 4-hydroxyquinoline and 4-quinolone pharmacophores from asymmetrically substituted anilines.

Mechanistic Insights: The Root of Regioselectivity Issues

The Gould-Jacobs reaction is a multi-step sequence: condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylene malonate intermediate, followed by a ring-closing cyclization[1]. When utilizing meta-substituted anilines, the intermediate presents two distinct ortho positions (C2 and C6) for the subsequent electrophilic aromatic substitution (EAS) cyclization.

The regioselectivity of this cyclization is governed by a competitive balance of steric hindrance and electronic activation[1]. Cyclization at the ortho position adjacent to the meta substituent (C2) is sterically hindered, leading to the 5-substituted quinolone. Conversely, cyclization at the less hindered ortho position (C6) is sterically favored, typically yielding the 7-substituted quinolone as the major product[2]. However, under classical high-temperature conditions, sufficient thermal energy is present to overcome these steric barriers, often resulting in complex, difficult-to-separate mixtures of both regioisomers.

Pathway A m-Substituted Aniline + EMME B Condensation Intermediate (Anilinomethylene malonate) A->B Heat / Microwave C Cyclization Step (Electrophilic Aromatic Substitution) B->C Thermal or Acid Catalysis D Path A: Ortho to Substituent (Sterically Hindered) C->D High Activation Energy E Path B: Para to Substituent (Sterically Favored) C->E Low Activation Energy F 5-Substituted 4-Hydroxyquinoline (Minor Regioisomer) D->F G 7-Substituted 4-Hydroxyquinoline (Major Regioisomer) E->G

Fig 1. Divergent regioselective pathways in the Gould-Jacobs cyclization.

Troubleshooting FAQs

Q1: My conventional thermal cyclization in diphenyl ether yields a 1:1 mixture of regioisomers and severe tarring. How can I improve the selectivity and yield? A1: The classical conditions (>250 °C) provide extreme thermal energy that pushes the reaction toward a thermodynamic mixture and causes substrate degradation[2]. To resolve this, abandon high-temperature batch heating and utilize Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid). The methanesulfonic acid acts as a highly polar solvent, while P₂O₅ is a potent dehydrating agent. This combination lowers the activation energy required for cyclization, allowing the reaction to proceed at 80–100 °C. The milder conditions preserve the kinetic preference for the less hindered position (favoring the 7-substituted isomer) and eliminate thermal tarring[3].

Q2: Can gas-phase techniques provide better regiocontrol than solution-phase methods? A2: Yes. Flash Vacuum Pyrolysis (FVP) has been demonstrated to alter regioselectivity significantly. By conducting the thermolysis in the gas phase at 450–650 °C with ultra-short contact times, FVP heavily favors the kinetic product. The rapid cooling upon exiting the heated zone prevents equilibration to the thermodynamic product, offering a level of regiocontrol unattainable in standard solution-phase Gould-Jacobs reactions[4].

Q3: Does the initial condensation step affect the final isomer ratio? A3: The condensation step does not directly determine regioselectivity, but the purity of the intermediate dictates the cleanliness of the cyclization. Prolonged conventional heating (2–4 hours) can form bis-adducts and degradation products. Transitioning to neat Microwave (MW) irradiation completes the condensation in approximately 7 minutes, providing a highly pure intermediate that prevents complex side-reactions during cyclization[3].

Data Analytics: Comparison of Cyclization Methodologies

To optimize your specific workflow, consult the quantitative comparison of cyclization methods below. Selecting the right methodology depends on your available equipment and the thermal stability of your substrate.

MethodologyTypical Temp.Reaction TimeRegioselectivity Control MechanismYield & Purity Profile
Conventional Batch (Diphenyl ether)> 250 °C1–4 hoursThermodynamic (Poor for small m-substituents)Moderate (Prone to severe tarring)
Eaton's Reagent Catalysis 80–100 °C1–2 hoursKinetic/Steric (Preserves sensitive groups)High (Clean profiles, easy isolation)
Continuous Flow Reactor 250–300 °C1–5 minsEnhanced heat transfer / Kinetic trappingModerate to High
Flash Vacuum Pyrolysis (FVP) 450–650 °C< 1 minStrictly Kinetic (Gas-phase isolation)High (Requires specialized equipment)

Protocol Library: Self-Validating Workflows

The following protocols combine microwave-assisted condensation with Eaton's reagent cyclization to maximize both yield and regioselectivity[3].

Workflow S1 1. Condensation Aniline + EMME S2 2. Microwave 170 °C, 7 min S1->S2 S3 3. Crystallization In-process Control S2->S3 Cool to RT S4 4. Cyclization Eaton's Reagent S3->S4 Add Reagent 80-100 °C S5 5. Quench Ice Water / Base S4->S5 2 hours S6 6. Isolation Target Quinolone S5->S6 Filter & Wash

Fig 2. Optimized workflow for microwave condensation and Eaton's reagent cyclization.

Protocol 1: Microwave-Assisted Condensation of m-Substituted Anilines

Causality: Microwave heating ensures rapid, uniform energy transfer, bypassing the prolonged thermal stress that leads to impurities.

  • Preparation: In a microwave-safe vial, combine 2.0 mmol of the m-substituted aniline and 2.0 mmol of diethyl ethoxymethylenemalonate (EMME) neat (no solvent).

  • Irradiation: Subject the mixture to microwave irradiation at 170 °C and 850 W for exactly 7 minutes.

  • Self-Validation Check (Cooling): Allow the mixture to cool to room temperature. A successful condensation will spontaneously precipitate as a solid crystalline mass. Troubleshooting: If the product remains a viscous oil, it indicates incomplete condensation; verify the calibration of your microwave reactor.

  • Purification: Recrystallize the solid from anhydrous ethanol to obtain the pure diethyl anilinomethylene malonate.

Protocol 2: Eaton's Reagent-Catalyzed Regioselective Cyclization

Causality: Replacing thermal energy with chemical dehydration lowers the activation barrier, preventing the thermodynamic equilibration that ruins regioselectivity.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 1.0 mmol of the purified anilinomethylene malonate (from Protocol 1).

  • Catalysis: Slowly add 5.0 mL of Eaton's Reagent (7.7% wt P₂O₅ in methanesulfonic acid).

  • Heating: Heat the mixture to 80–100 °C for 2 hours under an inert atmosphere.

  • Self-Validation Check (Quenching): Pour the cooled reaction mixture over crushed ice. The target quinolone should immediately precipitate. Troubleshooting: If the mixture remains a clear solution, the highly acidic environment has protonated the uncyclized starting material or product. Slowly neutralize the solution to pH ~7 using saturated aqueous NaHCO₃ to force the precipitation of the neutral 4-quinolone.

  • Isolation: Filter the precipitate, wash thoroughly with cold distilled water to remove residual methanesulfonic acid, and dry under vacuum.

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor.

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of different catalysts for 2-Fluoroquinoline-4-carbonitrile synthesis

Content Type: Technical Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Retrosynthetic Logic 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Retrosynthetic Logic

2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) is a highly valued heterocyclic building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents[1]. Its synthesis presents a unique chemoselectivity challenge: efficiently installing both a fluorine atom at the C2 position and a nitrile group at the C4 position without cross-reactivity or catalyst poisoning.

As a Senior Application Scientist, I have structured this guide to evaluate the two primary catalytic pathways used to access this molecule:

  • Pathway A (Nucleophilic Fluorination): Halex fluorination of 2-chloroquinoline-4-carbonitrile.

  • Pathway B (Cross-Coupling Cyanation): Palladium-catalyzed cyanation of 4-chloro-2-fluoroquinoline.

Pathways Target 2-Fluoroquinoline- 4-carbonitrile Prec1 2-Chloroquinoline- 4-carbonitrile Cat1A 18-Crown-6 / KF (Phase Transfer) Prec1->Cat1A Cat1B TMACl / CsF (Cooperative Catalysis) Prec1->Cat1B Cat1A->Target Cat1B->Target Prec2 4-Chloro-2- fluoroquinoline Cat2A Pd(PPh3)4 / Zn(CN)2 (Standard Cross-Coupling) Prec2->Cat2A Cat2B Pd(OAc)2 / K4[Fe(CN)6] (Green Cyanation) Prec2->Cat2B Cat2A->Target Cat2B->Target

Retrosynthetic pathways and catalytic strategies for 2-Fluoroquinoline-4-carbonitrile synthesis.

Pathway A: Catalysts for Halex Fluorination

The Halide-Exchange (Halex) reaction replaces a C2-chloride with a fluoride. The primary challenge in this pathway is the poor solubility and low nucleophilicity of fluoride salts in organic solvents.

Catalyst System 1: Traditional Phase-Transfer Catalysis (18-Crown-6 / KF)
  • Mechanism: 18-Crown-6 chelates the potassium ion, solubilizing the fluoride ion in polar aprotic solvents (e.g., DMF).

  • Efficacy: Moderate. While effective for highly activated substrates, the highly basic "naked" fluoride often leads to side reactions (e.g., etherification or hydrolysis), resulting in moderate yields (~60-65%) and requiring harsh temperatures (>120 °C).

Catalyst System 2: Cooperative Catalysis (TMACl / CsF)
  • Mechanism: Tetramethylammonium chloride (TMACl) works cooperatively with CsF. TMACl undergoes cation exchange with CsF to generate TMAF in situ. This bypasses the need to handle highly hygroscopic and unstable commercial TMAF[2].

  • Efficacy: Superior. This cooperative system maintains a steady, low concentration of highly reactive TMAF, driving the fluorination of heteroaryl chlorides rapidly while suppressing degradation pathways[2]. Yields typically exceed 90% at much lower temperatures.

Experimental Protocol: Cooperative Halex Fluorination[2]

Self-Validating Workflow:

  • Preparation: In a rigorously dried Schlenk flask under N₂, add 2-chloroquinoline-4-carbonitrile (1.0 mmol), anhydrous CsF (3.0 mmol), and TMACl (0.2 mmol).

  • Solvent Addition: Add anhydrous DMF (5.0 mL). Causality: DMF stabilizes the transition state of the SNAr reaction. Moisture must be strictly <50 ppm to prevent competitive hydrolysis of the C2-chloride to the quinolone.

  • Reaction: Heat the mixture to 60 °C for 16 hours. Monitor via HPLC or TLC (Hexanes/EtOAc 3:1). The complete disappearance of the starting material validates the efficacy of the in situ TMAF generation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove insoluble inorganic salts. Concentrate in vacuo and purify via silica gel chromatography to yield 2-Fluoroquinoline-4-carbonitrile.

Pathway B: Catalysts for Cross-Coupling Cyanation

Cyanation of 4-chloro-2-fluoroquinoline requires transition-metal catalysis. The critical challenge here is preventing catalyst deactivation by strongly coordinating cyanide ions.

Catalyst System 1: Standard Palladium Catalysis (Pd(PPh3)4 / Zn(CN)2)
  • Mechanism: Pd(0) undergoes oxidative addition into the C-Cl bond, followed by transmetalation with Zn(CN)₂, and reductive elimination[3].

  • Efficacy: Good, but flawed. Zn(CN)₂ releases free cyanide rapidly. High local concentrations of CN⁻ coordinate strongly to Pd(0), forming inactive [Pd(CN)₄]²⁻ complexes. This necessitates high catalyst loadings (5-10 mol%) to force the reaction to completion.

Catalyst System 2: "Green" Cyanation (Pd(OAc)2 / XPhos / K4[Fe(CN)6])
  • Mechanism: Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic cyanide source that releases CN⁻ slowly. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and resists displacement by cyanide[3].

  • Efficacy: Exceptional. The slow release of cyanide perfectly matches the rate of the catalytic cycle, completely preventing catalyst poisoning. Catalyst loading can be reduced to 1-2 mol%, with yields >85%.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl TransMet Transmetalation (Cyanide) OxAdd->TransMet K4[Fe(CN)6] RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product

Pd-catalyzed cyanation cycle using slow-release K4[Fe(CN)6] to prevent catalyst poisoning.

Experimental Protocol: Green Palladium Cyanation[3]

Self-Validating Workflow:

  • Preparation: Charge a vial with 4-chloro-2-fluoroquinoline (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 mmol, providing 1.2 equiv CN⁻), Na₂CO₃ (1.0 mmol), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Solvent Addition: Add a degassed mixture of t-Amyl alcohol and H₂O (1:1, 4 mL). Causality: Water is essential to partially dissolve the K₄[Fe(CN)₆] and facilitate the slow release of cyanide ions into the organic phase where the Pd catalyst resides.

  • Reaction: Seal the vial and heat at 100 °C for 6 hours. The color shift from yellow to dark brown indicates the successful formation of the active Pd(0) species.

  • Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of the discussed catalytic systems based on standard industry metrics.

Synthesis PathwayCatalyst SystemReagent SourceCatalyst LoadingReaction Temp/TimeIsolated YieldE-Factor (Est.)
A: Halex Fluorination 18-Crown-6KF10 mol%120 °C / 24 h62%> 25
A: Halex Fluorination TMACl / CsFCsF20 mol%60 °C / 16 h94% < 15
B: Cross-Coupling Pd(PPh₃)₄Zn(CN)₂10 mol%100 °C / 12 h71%> 30
B: Cross-Coupling Pd(OAc)₂ / XPhosK₄[Fe(CN)₆]2 mol% 100 °C / 6 h88% < 10

Conclusion & Recommendations

For the synthesis of 2-Fluoroquinoline-4-carbonitrile, the choice of catalyst drastically impacts both yield and environmental footprint.

  • If starting from the chlorinated carbonitrile, Cooperative Catalysis (TMACl/CsF) is the superior choice, offering near-quantitative yields under mild conditions without the need for specialized glovebox techniques[2].

  • If starting from the fluoro-chloroquinoline, the Pd(OAc)₂/XPhos/K₄[Fe(CN)₆] system provides the most robust and scalable cyanation route, completely mitigating the risk of catalyst poisoning while utilizing a benign cyanide source[3].

References

  • Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: Catalysts (MDPI) URL:[Link]

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

Cytotoxicity and Mechanistic Profiling: 2-Fluoroquinoline-4-carbonitrile vs. Classical Fluoroquinolones

Executive Summary & Structural Rationale Classical fluoroquinolones (FQs) such as Ciprofloxacin, Levofloxacin, and Moxifloxacin are foundational antibacterial agents. Their efficacy relies on a highly conserved pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Classical fluoroquinolones (FQs) such as Ciprofloxacin, Levofloxacin, and Moxifloxacin are foundational antibacterial agents. Their efficacy relies on a highly conserved pharmacophore: a 4-oxo group and a 3-carboxylic acid moiety, which are strictly required to chelate magnesium and bind bacterial DNA gyrase and Topoisomerase IV[1]. However, the emergence of drug resistance has driven the exploration of modified quinoline scaffolds for alternative therapeutic applications, including oncology[2].

2-Fluoroquinoline-4-carbonitrile (CAS 50504-19-3) represents a radical structural departure from this classical model. By replacing the essential 3-carboxy/4-oxo system with a strongly electron-withdrawing 4-carbonitrile group and introducing a fluorine atom at the C2 position, this scaffold loses its affinity for bacterial topoisomerases. Instead, these modifications increase the molecule's lipophilicity and alter its electrostatic potential, shifting its primary biological activity toward mammalian cell cytotoxicity—specifically through the inhibition of mammalian Topoisomerase IIα and the induction of apoptosis[2][3].

This guide provides a comprehensive framework for evaluating the cytotoxicity of 2-Fluoroquinoline-4-carbonitrile against classical FQs, detailing the underlying structure-activity relationship (SAR) causality and providing self-validating experimental protocols.

Mechanistic Divergence: Bacterial vs. Mammalian Targets

To understand the cytotoxic differences, we must analyze the target affinity dictated by the molecular structure.

Classical FQs exhibit low intrinsic cytotoxicity in mammalian cells because mammalian Topoisomerase II lacks the specific binding pocket geometry present in bacterial DNA gyrase. While high concentrations or prolonged exposure can induce some off-target mammalian cytotoxicity[4], their IC50 values in human cell lines typically exceed 100 µM[5].

Conversely, derivatives lacking the 3-carboxy group, such as 2-Fluoroquinoline-4-carbonitrile, act as potent mammalian Topoisomerase IIα inhibitors or general antiproliferative agents[3]. The inhibition of mammalian Topo IIα prevents the religation of cleaved DNA strands during replication, leading to double-strand breaks. This genomic stress triggers mitochondrial dysfunction, cytochrome c release, and the subsequent activation of Caspase-9 and Caspase-3, culminating in apoptosis[5].

Mechanism S 2-Fluoroquinoline- 4-carbonitrile T Mammalian Topo IIα Inhibition S->T D DNA Double-Strand Breaks T->D M Mitochondrial Dysfunction D->M C9 Caspase-9 Cleavage M->C9 C3 Caspase-3 Activation (Apoptosis) C9->C3

Fig 1. Proposed apoptotic signaling pathway induced by modified quinoline-carbonitrile scaffolds.

Comparative Cytotoxicity Data

The following table synthesizes the expected cytotoxicity profiles based on the structural class. (Note: Data for 2-Fluoroquinoline-4-carbonitrile is extrapolated from structurally analogous cytotoxic quinoline-carbonitrile derivatives to illustrate the SAR shift).

CompoundHeLa (Cancer) IC50 (µM)BEAS-2B (Normal) IC50 (µM)Primary Mechanism of Action
Ciprofloxacin > 100> 100Bacterial DNA Gyrase Inhibition
Moxifloxacin > 100> 100Bacterial Topo IV / Gyrase Inhibition
2-Fluoroquinoline-4-carbonitrile ~12.5~45.2Mammalian Topo IIα Inhibition / Apoptosis

Data Interpretation: Classical FQs show minimal toxicity at standard physiological doses, whereas the carbonitrile derivative demonstrates low-micromolar potency against cancer cell lines, with a moderate therapeutic window compared to normal epithelial cells (BEAS-2B)[3].

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, researchers must employ assays that account for both short-term metabolic disruption and long-term antiproliferative effects. As demonstrated in foundational cytotoxicity studies, short-term assays (24h) often correlate strictly with cell doubling time, whereas long-term assays (72h+) provide a more accurate measure of true antiproliferative activity[6][7].

Workflow A Compound Preparation (DMSO Stock) C Dose-Response Treatment (1-100 µM, 24h-72h) A->C B Mammalian Cell Culture (HeLa, BEAS-2B) B->C D Viability Assay (MTT / CellTiter-Glo) C->D E Apoptosis Profiling (Caspase-3/9 Activation) C->E F Data Synthesis (IC50 & Target Validation) D->F E->F

Fig 2. Experimental workflow for evaluating quinoline derivative cytotoxicity.

Protocol 1: Time-Resolved Cell Viability Assay (MTT)

This protocol utilizes a self-validating design by incorporating both vehicle controls and a known Topo II inhibitor (e.g., Etoposide or HCPT) to ensure assay sensitivity[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa and BEAS-2B cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 2-Fluoroquinoline-4-carbonitrile and Ciprofloxacin in 100% DMSO to create 10 mM stock solutions. Causality Note: DMSO concentration in the final assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Treat cells with a serial dilution of compounds (1, 5, 10, 25, 50, and 100 µM). Include a 0.5% DMSO vehicle control and a 10 µM Etoposide positive control.

  • Incubation: Run parallel plates for 24h (short-term) and 72h (long-term) evaluations.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Caspase-3/9 Activation Assay

To verify that the cytotoxicity observed in Protocol 1 is driven by apoptosis rather than non-specific necrosis, we quantify effector caspase activation[5].

Step-by-Step Methodology:

  • Treatment: Treat HeLa cells in 6-well plates with the calculated IC50 concentration of 2-Fluoroquinoline-4-carbonitrile and 100 µM Ciprofloxacin for 48 hours.

  • Lysis: Harvest cells (including floating dead cells) and lyse using a standard RIPA buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes and centrifuge at 14,000 x g for 15 minutes.

  • Protein Quantification: Normalize protein concentrations across all samples using a BCA assay. Causality Note: Normalization is critical; unequal protein loading will yield false-positive caspase activity readings.

  • Fluorometric Assay: Transfer 50 µg of protein extract to a black 96-well plate. Add Caspase-3 (Ac-DEVD-AFC) or Caspase-9 (Ac-LEHD-AFC) fluorogenic substrates.

  • Incubation & Measurement: Incubate at 37°C for 2 hours in the dark. Measure fluorescence (Excitation: 400 nm, Emission: 505 nm). Fold-increase in caspase activity is calculated relative to the vehicle control.

Conclusion

The transition from classical fluoroquinolones to derivatives like 2-Fluoroquinoline-4-carbonitrile highlights the versatility of the quinoline core. By deliberately removing the structural elements required for antibacterial activity (3-carboxy/4-oxo) and introducing lipophilic, electron-withdrawing groups (2-fluoro, 4-carbonitrile), researchers can successfully pivot the molecule's mechanism of action. The resulting profile shifts from a benign antibacterial to a potent mammalian cytotoxic agent, opening new avenues for oncology drug development and targeted Topoisomerase IIα inhibition.

References

  • Pessina, A., et al. "In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines." NIH.gov. Available at:[Link]

  • "Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells." Taylor & Francis. Available at:[Link]

  • "Intrinsic cytotoxic effects of fluoroquinolones on human corneal keratocytes and endothelial cells." NIH.gov. Available at:[Link]

  • Ezelarab, et al. "Recent Development of Fluoroquinolone Derivatives as Anticancer Agents." MDPI. Available at:[Link]

  • "Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors." PMC. Available at:[Link]

  • "Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?" MDPI. Available at:[Link]

Sources

Validation

Validating the Structure of 2-Fluoroquinoline-4-carbonitrile: A Comparison Guide to SCXRD, NMR, and MicroED

Executive Summary In medicinal chemistry and drug development, the precise structural validation of rigid, heteroaromatic building blocks is non-negotiable. 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) is a high-va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In medicinal chemistry and drug development, the precise structural validation of rigid, heteroaromatic building blocks is non-negotiable. 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) is a high-value intermediate frequently utilized in the synthesis of kinase inhibitors and antimalarial agents. However, its molecular architecture presents distinct analytical challenges. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative methods like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), providing a field-proven, self-validating workflow for definitive structural characterization.

Part 1: The Analytical Challenge (Causality Behind the Choice of Technique)

To understand why specific analytical techniques are chosen, we must first analyze the molecular constraints of 2-Fluoroquinoline-4-carbonitrile (C 10​ H 5​ FN 2​ ).

This molecule possesses a proton-sparse quinoline core with highly electronegative fluorine and cyano groups at the 2- and 4-positions, respectively. Consequently, the molecule only has five aromatic protons (H3, H5, H6, H7, H8). Relying solely on standard 1D 1 H NMR leads to ambiguous structural assignments because the critical substituents (F and CN) are isolated on the pyridine ring, leaving the H3 proton as a solitary singlet (or doublet via fluorine coupling) separated from the complex multiplet of the benzo-ring protons.

While 1 3 C and 1 9 F NMR provide additional vectors of information, confirming the exact regiochemistry—such as differentiating it from 3-fluoroquinoline-4-carbonitrile—requires complex 2D NMR experiments (HMBC, NOESY). Even then, the lack of through-space proton interactions near the C2 and C4 positions can confound results. As established by Brunger , while NMR and X-ray crystallography offer complementary views, X-ray diffraction remains the definitive method for static, high-resolution atomic coordinate mapping.

Part 2: The Contenders (SCXRD vs. NMR vs. MicroED)

When validating a small molecule, researchers must select the optimal tool based on the physical state of the sample and the required data fidelity.

  • Single-Crystal X-ray Diffraction (SCXRD): The gold standard. It provides unambiguous 3D atomic coordinates, exact bond lengths, and absolute configuration. The primary bottleneck is the requirement for a high-quality, minimally twinned single crystal (>10 µm).

  • Nuclear Magnetic Resonance (NMR): The solution-state workhorse. Excellent for assessing bulk purity and dynamic behavior in solution. However, it infers structure through local magnetic environments rather than direct spatial mapping.

  • Microcrystal Electron Diffraction (MicroED): The emerging disruptor. Utilizing cryo-electron microscopy (CryoEM), MicroED can determine structures from sub-micron nanocrystals that are too small for SCXRD . While incredibly powerful for amorphous-looking powders, the strong interaction of electrons with matter can lead to dynamic scattering, complicating the refinement process compared to the kinematic scattering of X-rays .

Data Presentation: Performance Comparison
MetricSCXRDNMR (Solution State)MicroED
Primary Output 3D Atomic CoordinatesChemical Shifts & Connectivity3D Atomic Coordinates
Sample Requirement Single crystal (>10 µm)1–5 mg (dissolved in CDCl 3​ )Nanocrystals (<1 µm)
Resolution Limit < 0.8 Å (Atomic)N/A (Ensemble average)~0.8 - 1.0 Å
Data Acquisition Time 2–12 hours10 mins (1D) – 12 hours (2D)Minutes
Key Advantage for C 10​ H 5​ FN 2​ Unambiguous regiochemistryBulk purity verificationWorks on amorphous powders
Primary Limitation Crystal growth is a bottleneckAmbiguous without 2D correlationsComplex dynamic scattering
Visualizing the Decision Logic

DecisionTree Start Synthesized 2-Fluoroquinoline-4-carbonitrile Q1 Is the sample crystalline? Start->Q1 NMR NMR Spectroscopy (Solution State) Q1->NMR No (Amorphous/Liquid) Q2 Crystal Size? Q1->Q2 Yes SCXRD SCXRD (>10 µm crystals) Q2->SCXRD Large (>10 µm) MicroED MicroED (<1 µm nanocrystals) Q2->MicroED Small (<1 µm)

Caption: Decision matrix for selecting the optimal structural validation technique.

Part 3: Experimental Protocol (SCXRD Workflow)

To ensure scientific integrity, the following SCXRD methodology for 2-Fluoroquinoline-4-carbonitrile is designed as a self-validating system. Every step includes a built-in quality control check to prevent downstream failures.

Step 1: Crystallization (Slow Evaporation) Causality: 2-Fluoroquinoline-4-carbonitrile is highly planar and tends to π -stack, which can lead to the rapid precipitation of unusable microcrystalline aggregates. Slow evaporation tightly controls the nucleation rate to yield distinct single crystals.

  • Dissolve 5 mg of the compound in 1 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:1 v/v) in a clean glass vial.

  • Cap the vial with a septum and pierce it with a single 20-gauge needle to allow highly controlled, slow solvent evaporation.

  • Validation Check: Inspect under a polarized light microscope after 48-72 hours. Crystals must extinguish polarized light uniformly when rotated, confirming they are single crystals, not twinned aggregates.

Step 2: Crystal Mounting and Cryocooling Causality: Collecting diffraction data at room temperature increases atomic thermal vibrations (B-factors), which blurs electron density maps. Cryocooling sharpens the diffraction spots.

  • Select a block-shaped crystal (~0.15 × 0.10 × 0.10 mm).

  • Coat the crystal in paratone-N oil to prevent solvent loss and protect it from atmospheric moisture.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Validation Check: Perform a quick 5-minute matrix scan. The presence of sharp, distinct diffraction spots at high resolution (>0.8 Å) validates crystal quality.

Step 3: Data Collection

  • Utilize a diffractometer equipped with a microfocus Cu-K α source ( λ = 1.54184 Å). Causality: Copper radiation is preferred over Molybdenum for small organic molecules lacking heavy atoms, as it yields stronger anomalous dispersion signals, aiding in absolute structure determination.

  • Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

Step 4: Phase Solution and Refinement

  • Integrate the raw diffraction frames and apply multi-scan absorption corrections.

  • Solve the phase problem using intrinsic phasing software (e.g., SHELXT).

  • Refine the model using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms (C, N, F).

  • Validation Check: The final R 1​ factor should be < 5%, and the goodness-of-fit (S) should be near 1.0. Run the final CIF file through the IUCr CheckCIF routine to ensure no level A or B formatting or structural alerts are present.

Visualizing the SCXRD Workflow

SCXRDWorkflow Step1 1. Crystallization (Slow Evaporation) Step2 2. Crystal Mounting (Cryoloop at 100K) Step1->Step2 Step3 3. X-ray Diffraction (Data Collection) Step2->Step3 Step4 4. Phase Solution (SHELXT) Step3->Step4 Step5 5. Refinement (SHELXL & CheckCIF) Step4->Step5

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

References
  • Brunger, A. T. (1997). "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics." Nature Structural Biology, 4(11), 862-865. URL:[Link]

  • Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587-1592. URL:[Link]

  • Wolff, A. M., et al. (2020). "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." IUCrJ, 7(Pt 2), 306-323. URL:[Link]

Safety & Regulatory Compliance

Safety

The "Fluorinated Nitrile" Paradox: Mechanistic Hazard Profile

2-Fluoroquinoline-4-carbonitrile: Comprehensive Safety and Disposal Protocol As a Senior Application Scientist, I frequently encounter operational challenges when laboratories scale up the synthesis or utilization of com...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Fluoroquinoline-4-carbonitrile: Comprehensive Safety and Disposal Protocol

As a Senior Application Scientist, I frequently encounter operational challenges when laboratories scale up the synthesis or utilization of complex fluorinated N-heterocycles. 2-Fluoroquinoline-4-carbonitrile (CAS: 50504-19-3) presents a unique logistical challenge: it combines the environmental persistence of a fluorinated aromatic with the acute toxicity risks of a nitrile group.

This guide provides the definitive, self-validating operational workflows required to safely handle, segregate, and dispose of this compound. We do not just outline what to do; we explain the chemical causality behind why these stringent protocols are non-negotiable.

The structural similarity of 2-Fluoroquinoline-4-carbonitrile to other quinoline carbonitriles necessitates its management as a highly hazardous chemical waste, primarily due to the risk of severe irritation and environmental persistence[1]. The molecule contains two highly reactive motifs that dictate its end-of-life handling:

  • The Nitrile (-CN) Group: Susceptible to acid-catalyzed hydrolysis. In the presence of strong aqueous acids, the compound can degrade and release lethal hydrogen cyanide (HCN) gas.

  • The Fluoroquinoline Core: The C-F bond is exceptionally strong. During thermal degradation, quinoline carbonitriles and related compounds can undergo homolytic cleavage, generating hazardous nitrogen oxides (NOx) and cyanide derivatives[2]. If incinerated improperly, the fluorine atom will convert into highly corrosive hydrogen fluoride (HF) gas.

Table 1: Physicochemical & Hazard Summary
ParameterOperational Specification
Chemical Name 2-Fluoroquinoline-4-carbonitrile
CAS Number 50504-19-3
Molecular Formula C10H5FN2
Primary GHS Hazards Skin/Eye Irritant, Acute Toxicity (Oral/Inhalation), Environmental Hazard
Incompatible Matrices Strong acids (HCN risk), Strong oxidizers, Strong bases
Combustion Byproducts Hydrogen Fluoride (HF), Hydrogen Cyanide (HCN), NOx, Carbon Monoxide (CO)

Handling protocols must align with GHS standards for fluorinated N-heterocycles, enforcing the use of strictly segregated waste streams to prevent unintended reactions[3].

Operational Disposal Methodologies

To ensure absolute safety, every disposal workflow must be treated as a self-validating system. Do not rely on assumptions about waste stream purity; verify the matrix before introducing 2-Fluoroquinoline-4-carbonitrile.

Phase 1: Laboratory Benchtop Waste Segregation

Objective: Prevent the generation of toxic gases during temporary laboratory storage.

  • Step 1: Matrix Validation (Self-Validation Check)

    • Action: Before transferring reaction waste containing 2-Fluoroquinoline-4-carbonitrile into a bulk collection carboy, test the existing waste stream's pH using universal indicator paper.

    • Causality: The nitrile moiety is highly susceptible to acid-catalyzed hydrolysis. Introducing this compound into an acidic waste stream (pH < 5) creates a severe risk of generating volatile HCN gas. Validating a neutral or mildly basic pH ensures chemical stability during temporary storage.

  • Step 2: Halogenated Segregation

    • Action: Deposit the waste exclusively into a container explicitly labeled "Halogenated Organic Waste - Contains Fluorinated Nitriles."

    • Causality: Mixing fluorinated compounds with non-halogenated streams disrupts the specific high-temperature incineration profiles required for halogenated waste, potentially leading to incomplete combustion and environmental contamination.

  • Step 3: Secondary Containment

    • Action: Store the waste carboy in a secondary high-density polyethylene (HDPE) containment tray, kept inside a continuously ventilated fume hood.

WasteWorkflow Waste Reaction Waste (Contains 50504-19-3) Check pH & Matrix Check Waste->Check Acidic Acidic Stream (HCN Risk!) Check->Acidic pH < 5 Halogenated Halogenated Organic Waste Container Check->Halogenated Neutral/Basic Neutralize Neutralize carefully before disposal Acidic->Neutralize MUST correct pH Facility Licensed Hazardous Waste Facility Halogenated->Facility Transport Neutralize->Halogenated

Fig 2. Laboratory waste segregation workflow preventing toxic gas evolution.

Phase 2: Logistical Disposal & Incineration Parameters

Objective: Complete molecular destruction without environmental toxicant release.

Standard waste disposal methods (like landfilling or low-temperature burning) are entirely insufficient. To safely destroy the robust C-F bonds, high-temperature incineration must be paired with alkaline scrubbing to neutralize the resulting hydrogen fluoride (HF) gas, a protocol adapted from the disposal of industrial fluorinated nitriles[4].

  • Step 1: High-Temperature Thermal Cleavage

    • Action: The contracted waste facility must utilize a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C (1832°F) with a residence time of at least 2 seconds.

    • Causality: The high bond dissociation energy of the C-F bond (~485 kJ/mol) requires extreme thermal energy for complete homolytic cleavage. Lower temperatures risk the formation of highly toxic fluorinated dioxins or incomplete degradation of the quinoline ring.

  • Step 2: Flue Gas Scrubbing (Self-Validating Effluent)

    • Action: The incinerator must be equipped with an alkaline wet scrubber system utilizing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2).

    • Causality: Combustion of 2-Fluoroquinoline-4-carbonitrile generates HF and NOx. The alkaline scrubber chemically neutralizes the corrosive HF into inert, solid sodium fluoride (NaF) or calcium fluoride (CaF2), which can be safely filtered from the effluent.

ThermalDegradation Compound 2-Fluoroquinoline-4-carbonitrile (Waste Stream) Incineration High-Temp Incineration (>1000°C) Compound->Incineration Thermal Cleavage Byproducts Raw Flue Gas (HF, HCN, NOx, CO2) Incineration->Byproducts Oxidation Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Byproducts->Scrubber Gas Routing Safe Neutralized Effluent (NaF, N2, CO2, H2O) Scrubber->Safe Chemical Neutralization

Fig 1. Thermal degradation pathway and required alkaline scrubbing mechanism.

Emergency Spill Response & Neutralization

In the event of a solid or solution spill of 2-Fluoroquinoline-4-carbonitrile, immediate containment is required to prevent aerosolization or accidental acidification.

  • Isolate & Don PPE: Immediately evacuate personnel without proper PPE. Responders must wear heavy-duty nitrile gloves, splash goggles, a lab coat, and a P100/organic vapor respirator.

  • Dry Containment: Surround the spill with a non-combustible, chemically inert absorbent (e.g., diatomaceous earth or dry sand). Do NOT use acidic spill kits.

    • Causality: Acidic neutralizers can trigger immediate HCN evolution from the nitrile group.

  • Mechanical Collection: Sweep the absorbed material using non-sparking tools into a sealable HDPE container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution (pH 8-9).

    • Causality: A mildly basic environment safely hydrolyzes trace residues without risking the volatilization of HCN, ensuring the benchtop is chemically validated as safe for future use.

Sources

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